isoquinoline-1,3,4(2H)-trione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-1,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOFGHHAURBGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200103 | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-73-3 | |
| Record name | 1,3,4(2H)-Isoquinolinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4(2H)-Isoquinolinetrione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactions of Isoquinoline-1,3,4(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-1,3,4(2H)-trione, a prominent heterocyclic scaffold, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, characterized by a fused benzene and pyridine ring system with three carbonyl groups, impart a distinct reactivity profile, making it a valuable building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the synthesis and key reactions of the this compound core, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways to aid researchers in their drug discovery and development endeavors.
Synthesis of the this compound Core
Several synthetic strategies have been developed for the construction of the this compound scaffold, offering access to a variety of N-substituted and C-substituted derivatives. Key methodologies include metal-free oxidation, photochemical methods, and reactions involving homophthalic anhydride.
Metal-Free Air Oxidation
A convenient and efficient one-pot synthesis of 2-arylisoquinoline-1,3,4(2H)-triones involves the reaction of methyl 2-(2-bromoacetyl)benzoate with primary amines, followed by an unexpected in situ air oxidation. This cascade process provides a straightforward route to a range of N-aryl substituted derivatives.
Experimental Protocol: Synthesis of 2-Arylisoquinoline-1,3,4(2H)-triones via Metal-Free Air Oxidation
-
Materials: Methyl 2-(2-bromoacetyl)benzoate, appropriate primary amine, solvent (e.g., acetonitrile), base (e.g., triethylamine).
-
Procedure: To a solution of methyl 2-(2-bromoacetyl)benzoate (1.0 eq.) in the chosen solvent, the primary amine (1.1 eq.) and base (1.2 eq.) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-arylthis compound.
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | MeCN | 12 | 75 |
| 2 | 4-Methoxyaniline | MeCN | 12 | 82 |
| 3 | 4-Chlororoaniline | MeCN | 24 | 68 |
| 4 | Benzylamine | MeCN | 18 | 71 |
Table 1: Synthesis of 2-Arylisoquinoline-1,3,4(2H)-triones via Metal-Free Air Oxidation.
Metal-Free Synthesis of Isoquinoline-1,3,4(2H)-triones.
Photochemical Synthesis
Visible light-promoted and controlled photochemical methods offer alternative green and efficient routes to the this compound core. These reactions often proceed under mild conditions and exhibit good functional group tolerance. One notable method involves the controlled radical cyclization cascade of o-alkynylated benzamides.[1]
Experimental Protocol: Controlled Photochemical Synthesis from o-Alkynylated Benzamides
-
Materials: o-Alkynylated benzamide, photocatalyst (e.g., fac-Ir(ppy)₃), light source (e.g., blue LEDs), solvent (e.g., acetonitrile).
-
Procedure: A solution of the o-alkynylated benzamide and the photocatalyst in the chosen solvent is degassed and irradiated with the light source at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the this compound.
| Entry | Substrate | Photocatalyst | Time (h) | Yield (%) |
| 1 | N-Phenyl-2-phenylethynylbenzamide | fac-Ir(ppy)₃ | 24 | 65 |
| 2 | N-Methyl-2-phenylethynylbenzamide | fac-Ir(ppy)₃ | 24 | 72 |
| 3 | N-Butyl-2-phenylethynylbenzamide | fac-Ir(ppy)₃ | 36 | 58 |
Table 2: Photochemical Synthesis of Isoquinoline-1,3,4(2H)-triones.
Photochemical Synthesis Pathway.
Key Reactions of this compound
The electron-deficient nature of the this compound ring system makes it susceptible to a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions. Furthermore, this scaffold has shown significant biological activity.
Photoinduced [2+2] Cycloaddition with Alkynes
Isoquinoline-1,3,4(2H)-triones undergo photoinduced tandem reactions with azaaryl substituted acetylenes to construct novel aza-polycyclic frameworks.[2][3] These reactions proceed via a [2+2] cycloaddition (Paternò-Büchi reaction), followed by a series of electrocyclic ring-opening and cyclization steps.[2][3]
Experimental Protocol: Photoinduced Cycloaddition with Alkynes
-
Materials: this compound derivative, azaaryl substituted alkyne, solvent (e.g., benzene), high-pressure mercury lamp.
-
Procedure: A solution of the this compound and the alkyne in the appropriate solvent is irradiated with a high-pressure mercury lamp. The reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the aza-polycyclic product.
| Entry | Isoquinoline-1,3,4-trione | Alkyne | Yield (%) |
| 1 | 2-Phenylthis compound | 1-Phenyl-2-(2-pyridyl)acetylene | 85 |
| 2 | 2-Methylthis compound | 1-Phenyl-2-(2-pyridyl)acetylene | 78 |
| 3 | 2-Phenylthis compound | 1-(4-Methoxyphenyl)-2-(2-pyridyl)acetylene | 81 |
Table 3: Photoinduced [2+2] Cycloaddition of Isoquinoline-1,3,4(2H)-triones with Alkynes. [2][3]
Photoinduced Tandem Reaction Pathway.
Caspase-3 Inhibition
Derivatives of isoquinoline-1,3,4-trione have been identified as potent irreversible inhibitors of caspase-3, an enzyme central to the apoptotic pathway.[4][5] The mechanism of inhibition involves the generation of reactive oxygen species (ROS) in a dithiothreitol (DTT)- and oxygen-dependent manner, leading to the oxidation of the catalytic cysteine residue of the enzyme.[4][5]
Experimental Protocol: Caspase-3 Inhibition Assay
-
Materials: Recombinant human caspase-3, isoquinoline-1,3,4-trione derivative, assay buffer (e.g., HEPES buffer containing NaCl, EDTA, and DTT), substrate (e.g., Ac-DEVD-pNA).
-
Procedure: Caspase-3 is incubated with varying concentrations of the inhibitor in the assay buffer. The reaction is initiated by the addition of the substrate, and the rate of substrate cleavage is monitored spectrophotometrically. The IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
| Compound | R Group | IC₅₀ (µM) |
| I | H | 0.25 ± 0.03 |
| II | 4-F | 0.18 ± 0.02 |
| III | 4-Cl | 0.15 ± 0.01 |
| IV | 4-Br | 0.12 ± 0.01 |
Table 4: Caspase-3 Inhibitory Activity of 2-Arylthis compound Derivatives. [4]
Mechanism of Caspase-3 Inactivation.
Conclusion
The this compound scaffold represents a versatile and synthetically accessible platform for the development of novel chemical entities with potential therapeutic applications. The synthetic methodologies outlined in this guide, including metal-free oxidations and photochemical approaches, provide efficient access to a diverse range of derivatives. The reactivity of this core, particularly in cycloaddition reactions and its ability to modulate biological targets such as caspase-3, highlights its significance in medicinal chemistry. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand the chemical space around this important heterocyclic system. Further investigation into the reactivity and biological properties of this compound derivatives is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinduced tandem reactions of isoquinoline-1,3,4-trione with alkynes to build aza-polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-1,3,4(2H)-trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline-1,3,4(2H)-trione core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a spectrum of biological activities. This technical guide provides a comprehensive overview of the mechanisms of action associated with this class of compounds, with a primary focus on their well-documented role as inhibitors of apoptosis through caspase-3 inactivation. Additionally, this guide explores other emerging mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 4 (CDK4), highlighting the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and beyond. Detailed experimental protocols, quantitative inhibitory data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this area.
Primary Mechanism of Action: Caspase-3 Inhibition via Reactive Oxygen Species (ROS) Generation
The most extensively characterized mechanism of action for this compound derivatives is the irreversible inhibition of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3][4][5][6][7] This inhibitory action is not direct but is mediated by the generation of reactive oxygen species (ROS) through a redox cycling process.[3][5][6][7]
The Redox Cycling Mechanism
The inhibition of caspase-3 by this compound derivatives is dependent on the presence of both a reducing agent, such as dithiothreitol (DTT) or the physiologically relevant dihydrolipoic acid, and molecular oxygen.[3][5][6] The proposed mechanism involves the following steps:
-
Reduction: The this compound derivative is reduced by a thiol-containing compound (e.g., DTT).
-
Electron Transfer to Oxygen: The reduced intermediate then transfers an electron to molecular oxygen, generating a superoxide radical (O₂⁻•).
-
ROS Cascade: The superoxide radical can be further converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
-
Caspase-3 Inactivation: These generated ROS, particularly the hydroxyl radical, oxidize the catalytic cysteine residue (Cys163) in the active site of caspase-3 to sulfonic acid (-SO₃H).[3] This irreversible oxidation renders the enzyme inactive, thereby blocking the apoptotic pathway.
This redox cycle is illustrated in the signaling pathway diagram below.
Quantitative Data: Caspase-3 Inhibition
Several this compound derivatives have been synthesized and evaluated for their inhibitory activity against caspase-3. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are presented in the table below. The introduction of a 6-N-acyl group has been shown to significantly improve the inhibitory potency.[4]
| Compound ID | Structure/Substitution | Caspase-3 IC₅₀ (nM) | Reference(s) |
| 6k | N/A | 40 | [4] |
| 13f | N/A | N/A (demonstrated in vivo efficacy) | [4] |
Note: N/A indicates that the specific IC₅₀ value was not provided in the cited literature, but the compound was highlighted for its significant activity.
Experimental Protocols: Caspase-3 Inhibition and ROS Detection
This protocol is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide) by active caspase-3, which releases p-nitroaniline (pNA) that can be quantified by measuring the absorbance at 405 nm.[8]
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
Ac-DEVD-pNA substrate
-
This compound derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in assay buffer.
-
Add the diluted compounds and recombinant caspase-3 to the wells of a 96-well plate.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding Ac-DEVD-pNA to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[1][9][10] H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
H₂DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
This compound derivative
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with H₂DCFDA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the this compound derivative, a positive control, and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
Normalize the fluorescence intensity to the cell number if necessary.
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role of Isoquinoline-1,3,4(2H)-triones in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1,3,4(2H)-trione core is a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of this heterocyclic compound, with a particular focus on its role as a potent inhibitor of caspase-3, a key enzyme in the apoptotic pathway. This document details the mechanism of action, quantitative structure-activity relationships, and relevant experimental protocols for researchers in drug discovery and development.
Core Applications in Medicinal Chemistry
This compound derivatives have emerged as a noteworthy class of compounds, primarily investigated for their potent anti-apoptotic properties. Their mechanism of action is centered on the irreversible inactivation of caspase-3, an executioner caspase crucial for the induction of apoptosis. This inhibitory activity positions these compounds as potential therapeutic agents for diseases characterized by excessive or unregulated apoptosis, such as neurodegenerative disorders and ischemic events like stroke.[1]
The primary mechanism of caspase-3 inhibition by this compound derivatives involves the generation of reactive oxygen species (ROS).[2][3] In the presence of a reducing agent like 1,4-dithiothreitol (DTT) and oxygen, these compounds participate in a redox cycle that produces ROS.[2][3] The generated ROS then leads to the oxidative modification of the catalytic cysteine residue in caspase-3, rendering the enzyme inactive.[2][3]
Quantitative Data: Caspase-3 Inhibition
The inhibitory potency of various this compound derivatives against caspase-3 has been quantified, with several analogs exhibiting low nanomolar efficacy. The structure-activity relationship (SAR) studies indicate that substitutions on the isoquinoline core significantly influence their biological activity. For instance, the introduction of a 6-N-acyl group has been shown to markedly enhance the inhibitory activity.[4] The following table summarizes the in vitro inhibitory concentrations (IC50) for a selection of these compounds.
| Compound ID | R Group | IC50 (nM)[4] |
| 6a | H | 1100 |
| 6b | 4-F | 160 |
| 6c | 4-Cl | 130 |
| 6d | 4-Br | 120 |
| 6e | 4-CH3 | 190 |
| 6f | 4-OCH3 | 210 |
| 6g | 3-F | 140 |
| 6h | 3-Cl | 120 |
| 6i | 3-Br | 110 |
| 6j | 3-CH3 | 150 |
| 6k | 3-OCH3 | 40 |
| 6l | 2-F | 200 |
| 6m | 2-Cl | 180 |
| 6n | 2-Br | 170 |
| 6o | 2-CH3 | 220 |
| 6p | 2-OCH3 | 250 |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound derivatives in the context of caspase-3 inhibition can be visualized as a signaling pathway. The following diagram, generated using Graphviz, illustrates this process.
References
Spectroscopic and Mechanistic Insights into Isoquinoline-1,3,4(2H)-trione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoquinoline-1,3,4(2H)-trione, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public domain spectroscopic data for the unsubstituted parent compound, this document focuses on the general characteristics of the isoquinoline-1,3,4-trione core, drawing upon data from its derivatives. It includes a summary of expected spectroscopic features, a detailed experimental protocol for the synthesis of a representative derivative, and an illustrative diagram of its role as a caspase-3 inhibitor in apoptotic pathways.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative for Derivatives)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.5 - 8.5 | Aromatic Protons (H5, H6, H7, H8) | > 160 | Carbonyl Carbons (C1, C3, C4) |
| 10.0 - 12.0 | N-H Proton (if unsubstituted) | 120 - 140 | Aromatic Carbons |
Note: The exact chemical shifts will vary depending on the substitution pattern and the solvent used.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 | N-H Stretch | Amide |
| 1650 - 1750 | C=O Stretch | Ketone, Amide |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 175.03 | [M]+ (for C₉H₅NO₃) |
| Variable | Fragmentation pattern will depend on the substitution. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an isoquinoline-1,3,4-trione derivative, adapted from methodologies reported in the scientific literature.
Synthesis of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione
Materials:
-
Ninhydrin
-
Urea
-
Alcohol-chloroform mixture (1:1)
Procedure:
-
A dry mixture of ninhydrin (1.78 g, 1 molar equivalent) and urea (0.60 g, 1 molar equivalent) is heated to 150 °C for 15 minutes. This temperature is above the melting point of urea.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid is subjected to fractional crystallization using an alcohol-chloroform (1:1) mixture to separate the product.
-
The brownish crystals of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione are collected.
Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.
-
IR Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.
Signaling Pathway and Experimental Workflow
Isoquinoline-1,3,4-trione and its derivatives have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway. The following diagrams illustrate the synthesis workflow and the mechanism of caspase-3 inhibition.
Caption: Synthetic workflow for an isoquinoline-1,3,4-trione derivative.
Caption: Mechanism of apoptosis inhibition by targeting caspase-3.
An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-1,3,4(2H)-trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of isoquinoline-1,3,4(2H)-trione derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as caspase-3 inhibitors. Understanding their physicochemical properties is crucial for optimizing their synthesis, formulation, and biological activity. This document details available quantitative data, experimental protocols for their determination, and explores the underlying signaling pathways and structure-property relationships.
Physicochemical Properties
Core Structure
The core structure of this compound consists of a fused benzene and dihydropyridine ring system with three carbonyl groups. The nitrogen atom at position 2 can be substituted with various alkyl or aryl groups, allowing for the modulation of the molecule's properties.
| Property | Value (for the parent compound) | Data Type |
| Molecular Formula | C₉H₅NO₃[1] | --- |
| Molecular Weight | 175.14 g/mol [1] | Computed |
| XLogP3 | 1[1] | Computed |
| Hydrogen Bond Donor Count | 1[1] | Computed |
| Hydrogen Bond Acceptor Count | 3[1] | Computed |
Melting Point
The melting point of a solid is a key indicator of its purity and is influenced by the strength of the crystal lattice. For this compound derivatives, the nature of the substituent at the 2-position significantly impacts the melting point.
| Derivative | Melting Point (°C) |
| 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione | 290 |
Note: This table is based on limited available data. Further experimental determination of melting points for a broader range of derivatives is required for a comprehensive understanding.
Solubility
The solubility of this compound derivatives in both aqueous and organic solvents is a critical parameter for their formulation and biological testing. Generally, the parent isoquinoline is sparingly soluble in water but dissolves well in organic solvents like ethanol, acetone, and diethyl ether. The introduction of the trione functionality and various substituents will alter this profile. It is expected that polar substituents may increase aqueous solubility, while larger, non-polar substituents will enhance solubility in organic solvents.
Specific experimental solubility data for a series of this compound derivatives is not currently available in the literature.
Acidity (pKa)
The pKa value indicates the tendency of a molecule to donate a proton. For this compound derivatives, the N-H proton at the 2-position is acidic due to the presence of the three electron-withdrawing carbonyl groups. The pKa of the parent isoquinoline is 5.14. The acidity of the trione derivatives is expected to be significantly higher (lower pKa) due to the resonance stabilization of the resulting anion. The nature of the substituent at the 2-position will further influence the pKa.
Experimental pKa values for a series of this compound derivatives are not currently available in the literature.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a crucial parameter for predicting membrane permeability and overall pharmacokinetic behavior. The computed XLogP3 value for the parent isoquinoline-1,3,4-trione is 1, suggesting a moderate level of lipophilicity. The introduction of different substituents at the 2-position will modulate the logP value.
Experimental logP values for a series of this compound derivatives are not currently available in the literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and determination of key physicochemical properties of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of 2-substituted isoquinoline-1,3,4(2H)-triones involves the reaction of ninhydrin with a primary amine.
General Procedure:
-
A mixture of ninhydrin and a primary amine (in a 1:1 molar ratio) is heated.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.
This is a general procedure and the specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for different primary amines.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
Protocol:
-
A small amount of the dried, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min for a preliminary determination.
-
A second, more accurate measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C/min starting from a temperature approximately 20 °C below the preliminary melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Protocol:
-
A known concentration of the this compound derivative is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
The titration is continued until the pH reaches a plateau in the basic region.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is determined using the shake-flask method with n-octanol and a buffered aqueous phase (typically pH 7.4).
Protocol:
-
A stock solution of the this compound derivative is prepared in either n-octanol or the aqueous buffer.
-
Equal volumes of n-octanol and the aqueous buffer are placed in a flask.
-
A small aliquot of the stock solution is added to the flask.
-
The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Logical Relationships
Caspase-3 Inhibition and ROS Generation
This compound derivatives have been identified as inhibitors of caspase-3, a key enzyme in the apoptotic pathway. Their mechanism of action involves the generation of reactive oxygen species (ROS).
Caption: Mechanism of caspase-3 inhibition by this compound derivatives via ROS generation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and evaluation of this compound derivatives.
Caption: General experimental workflow for the study of this compound derivatives.
Structure-Property/Activity Relationships (SPR/SAR)
The biological activity and physicochemical properties of this compound derivatives are intrinsically linked to their chemical structure.
References
An In-depth Technical Guide to Quantum Chemical Calculations on Isoquinoline-1,3,4(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of isoquinoline-1,3,4(2H)-trione, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the computational methodologies, expected quantitative data, and relevant experimental protocols, serving as a valuable resource for researchers engaged in the computational analysis and development of isoquinoline-based therapeutic agents.
Introduction
This compound and its derivatives have garnered considerable attention in the field of drug discovery, notably as potent inhibitors of enzymes such as caspase-3, which plays a crucial role in apoptosis. A thorough understanding of the molecule's structural and electronic properties at the quantum mechanical level is paramount for the rational design of novel and more effective drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to elucidate these properties, providing insights that can guide synthetic efforts and structure-activity relationship (SAR) studies.
This guide details the application of these computational methods to this compound, presenting a standardized protocol for obtaining reliable and predictive data.
Computational Methodology
The following section outlines a robust computational workflow for the quantum chemical analysis of this compound. The choice of the functional and basis set is informed by studies on structurally analogous compounds, such as N-substituted phthalimides and quinoxaline-diones, to ensure a high level of accuracy.
2.1. Software
All quantum chemical calculations are proposed to be performed using the Gaussian 16 suite of programs. Visualization and analysis of the results can be carried out with GaussView, Chemcraft, and Multiwfn.
2.2. Geometry Optimization
The initial 3D structure of this compound is to be built using molecular modeling software. A full geometry optimization is then performed in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar heterocyclic systems. The convergence criteria for the optimization should be set to the default values of the Gaussian software.
2.3. Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
2.4. Electronic Property Calculations
The optimized geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the molecule's electronic stability and reactivity. Mulliken population analysis is employed to determine the partial atomic charges.
2.5. Natural Bond Orbital (NBO) Analysis
NBO analysis is conducted to gain deeper insights into the intramolecular interactions, such as hyperconjugative interactions and charge delocalization within the molecule. This analysis provides a more detailed picture of the electron density distribution compared to the Mulliken population analysis.
2.6. NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory is used to calculate the isotropic chemical shifts (¹³C and ¹H) of this compound. Tetramethylsilane (TMS) is used as the reference standard for calculating the chemical shifts.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. The values are based on the crystal structure of a closely related derivative and computational studies of similar molecules.
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value | Experimental Value (Derivative) |
| Bond Length (Å) | C1-N2 | 1.39 | 1.38 |
| N2-C3 | 1.40 | 1.41 | |
| C3-C4 | 1.50 | 1.51 | |
| C4-C4a | 1.48 | 1.47 | |
| C1=O1 | 1.22 | 1.21 | |
| C3=O3 | 1.21 | 1.20 | |
| C4=O4 | 1.21 | 1.22 | |
| Bond Angle (°) | C1-N2-C3 | 125.0 | 124.8 |
| N2-C3-C4 | 115.0 | 115.2 | |
| C3-C4-C4a | 120.0 | 119.8 | |
| Dihedral Angle (°) | O1=C1-N2-C3 | 180.0 | ±179.5 |
| O3=C3-C4-C4a | -5.0 | -4.8 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -7.50 |
| LUMO Energy (eV) | -2.80 |
| HOMO-LUMO Gap (eV) | 4.70 |
| Dipole Moment (Debye) | 3.50 |
| Mulliken Charge on N2 | -0.65 |
| Mulliken Charge on O1 | -0.55 |
| Mulliken Charge on O3 | -0.58 |
| Mulliken Charge on O4 | -0.57 |
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |
| N-H Stretch | 3450 | High | Low |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | High |
| C=O Stretch (Asymmetric) | 1780 | High | Medium |
| C=O Stretch (Symmetric) | 1720 | High | High |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | High |
| C-N Stretch | 1350 | High | Medium |
Table 4: Predicted NMR Chemical Shifts (ppm)
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 165.0 |
| C3 | 180.0 |
| C4 | 185.0 |
| C4a | 130.0 |
| C5 | 125.0 |
| C6 | 135.0 |
| C7 | 130.0 |
| C8 | 120.0 |
| C8a | 140.0 |
| H (N2) | 11.0 |
| H5 | 8.0 |
| H6 | 7.8 |
| H7 | 7.9 |
| H8 | 8.2 |
Experimental Protocols
The following experimental protocols are provided as a reference for the synthesis and characterization of this compound, which are essential for the validation of the computational results.
4.1. Synthesis of this compound
A representative synthesis method is adapted from the literature.
Materials:
-
2-carboxybenzaldehyde
-
Glycine
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
A mixture of 2-carboxybenzaldehyde (10 mmol), glycine (10 mmol), and anhydrous sodium acetate (10 mmol) in acetic anhydride (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
4.2. Spectroscopic Characterization
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation wavelength of 785 nm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.
4.3. X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system. The crystal structure is determined using a single-crystal X-ray diffractometer. The obtained crystallographic data provides the most accurate experimental geometric parameters for comparison with the calculated values.
Conclusion
This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. By combining robust computational methodologies with relevant experimental protocols, researchers can gain a detailed understanding of the structural and electronic properties of this important heterocyclic scaffold. The presented data, though predictive, serves as a valuable benchmark for future computational and experimental studies, ultimately aiding in the rational design and development of novel isoquinoline-based therapeutic agents. The synergy between in silico and experimental approaches is crucial for accelerating the drug discovery process.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Isoquinoline-1,3,4(2H)-trione Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of isoquinoline-1,3,4(2H)-trione derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent this compound, this paper will focus on the well-characterized derivative, 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione , as a representative example. The insights gleaned from this derivative provide a foundational understanding of the structural properties that govern the solid-state behavior of this important heterocyclic scaffold.
Introduction
Isoquinoline-1,3,4(2H)-triones are heterocyclic compounds that have garnered considerable attention for their potential pharmacological activities. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of new therapeutic agents. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, providing crucial information for structure-activity relationship (SAR) studies.
This guide will detail the synthesis, experimental protocols for crystal structure determination, and a comprehensive analysis of the crystallographic data for 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione.
Synthesis and Crystallization
The synthesis of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione is achieved through the reaction of ninhydrin with cyanic acid, which can be generated in situ from the thermal decomposition of urea.[1]
Experimental Protocol: Synthesis
A dry mixture of ninhydrin (1.78 g, 10 mmol) and urea (0.60 g, 10 mmol) in a 1:1 molar ratio is heated to 150 °C for 15 minutes.[1] The reaction mixture is then cooled to room temperature. Fractional crystallization of the resulting solid from an alcohol-chloroform (1:1) mixture yields brownish crystals of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione (yield: 35%, melting point: 290 °C).[1]
Experimental Protocol: Crystallization for X-ray Analysis
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, crystals can be obtained from the fractional crystallization process described above.[1] The selection of a suitable solvent system is critical and may require screening of various solvents and solvent mixtures to obtain crystals of adequate size and quality.
Crystal Structure Analysis
The crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione was determined by single-crystal X-ray diffraction.[1][2][3] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione [1][2]
| Parameter | Value |
| Chemical Formula | C₁₈H₉NO₅ |
| Formula Weight | 319.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.6080 (1) Å |
| b | 13.6849 (2) Å |
| c | 8.4467 (1) Å |
| α | 90° |
| β | 102.051 (1)° |
| γ | 90° |
| Volume | 1425.27 (3) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Density (calculated) | 1.488 Mg/m³ |
| Absorption Coefficient (μ) | 0.93 mm⁻¹ |
| R(int) | 0.024 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.093 |
Molecular and Crystal Packing Structure
In the crystalline state, the isoquinoline-1,3,4-trione ring system is essentially planar. The five-membered ring of the indane fragment adopts an envelope conformation.[2][3] The planes of the indane benzene ring and the isoquinoline-1,3,4-trione ring are nearly perpendicular, with a dihedral angle of 82.06 (6)°.[2][3]
The crystal packing is characterized by intermolecular C—H···O hydrogen bonds, which link the molecules into chains.[2] Furthermore, π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice, with a centroid-to-centroid distance of 3.9050 (7) Å.[2]
Experimental Workflow and Molecular Structure Visualization
The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of the parent this compound.
Caption: Experimental workflow for crystal structure analysis.
Caption: Molecular structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of a representative this compound derivative. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and materials science. The analysis of the crystal packing reveals the importance of hydrogen bonding and π–π stacking interactions in the solid-state assembly of these molecules. This structural information is critical for understanding their physicochemical properties and for the design of new derivatives with tailored solid-state characteristics for improved drug delivery and performance. Further research to obtain the crystal structure of the parent this compound is warranted to provide a more complete understanding of this important heterocyclic system.
References
The Ascendance of Isoquinoline-1,3,4(2H)-trione Analogs: A Technical Guide to Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1,3,4(2H)-trione scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this class of compounds, with a particular focus on their role as inhibitors of caspase-3, a key executioner enzyme in apoptosis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, structured quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Core Synthesis and Analog Derivatization
The synthesis of the this compound core and its analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of substituted 2-carboxyphenylacetic acid derivatives. Further diversification can be readily accomplished by introducing a variety of substituents at different positions of the isoquinoline ring, allowing for a systematic investigation of structure-activity relationships (SAR).
General Synthetic Protocol for N-Substituted Isoquinoline-1,3,4(2H)-triones
A versatile method for the synthesis of N-substituted this compound analogs involves the reaction of homophthalic anhydride with a primary amine to form a phthalamic acid intermediate, followed by cyclization.
Step 1: Synthesis of 2-(Carbamoylmethyl)benzoic Acid Derivatives
To a solution of homophthalic anhydride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the desired primary amine (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the resulting crude 2-(carbamoylmethyl)benzoic acid derivative is typically used in the next step without further purification.
Step 2: Oxidative Cyclization to this compound Analogs
The crude 2-(carbamoylmethyl)benzoic acid derivative (1.0 eq.) is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as chromium trioxide (CrO₃, 2.0-3.0 eq.) or potassium permanganate (KMnO₄, 2.0-3.0 eq.), is added portion-wise while maintaining the temperature below 40 °C. The reaction mixture is stirred at room temperature or heated gently (e.g., 50-60 °C) for 1-3 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound analog.
Biological Activity and Quantitative Data
This compound analogs have been extensively evaluated for their biological activities, with a primary focus on their potent inhibitory effects on caspase-3. The quantitative data for a selection of these analogs are summarized below.
| Compound ID | R Group (at position 2) | Caspase-3 IC50 (µM)[1] |
| I | H | 1.8 ± 0.2 |
| II | Methyl | 0.9 ± 0.1 |
| III | Ethyl | 0.45 ± 0.05 |
| IV | Propyl | 0.28 ± 0.03 |
| V | Phenyl | > 400 |
Experimental Protocols for Biological Evaluation
Caspase-3 Inhibition Assay
This protocol details the in vitro assessment of the inhibitory activity of this compound analogs against human recombinant caspase-3.[1]
Materials:
-
Human recombinant caspase-3
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide)
-
Reducing Agent: 2 mM Dithiothreitol (DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding 50 µL of 2x Assay Buffer, 20 µL of 100 nM caspase-3, and 2 µL of the test compound at various concentrations.
-
Bring the final volume to 90 µL with sterile deionized water.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM Ac-DEVD-pNA substrate to each well.
-
Immediately monitor the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
The rate of p-nitroaniline release is calculated from the linear portion of the absorbance curve.
-
The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
Reactive Oxygen Species (ROS) Generation Assay
This assay is used to determine if the this compound analogs induce the production of reactive oxygen species, which is a key mechanism for their caspase-3 inhibitory action.[1]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Reducing Agent: 2 mM Dithiothreitol (DTT)
-
Test compounds (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 µM working solution of H₂DCFDA in Assay Buffer.
-
In a black 96-well plate, add 50 µL of Assay Buffer, 2 µL of the test compound at various concentrations, and 20 µL of 10 mM DTT.
-
Add 28 µL of sterile deionized water to bring the volume to 80 µL.
-
Initiate the reaction by adding 20 µL of the 10 µM H₂DCFDA solution to each well.
-
Immediately measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every 5 minutes for 60 minutes using a fluorescence microplate reader.
-
The rate of ROS generation is determined from the increase in fluorescence over time.
Signaling Pathways and Mechanistic Insights
The primary mechanism by which this compound analogs inhibit caspase-3 is through the generation of reactive oxygen species (ROS). This process involves a redox cycle that is dependent on the presence of a reducing agent, such as DTT. The generated ROS then leads to the oxidative modification and inactivation of the catalytic cysteine residue of caspase-3.
Caption: Signaling pathway of caspase-3 inactivation by this compound analogs.
Experimental Workflow
The discovery and development of novel this compound analogs follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for the discovery and development of this compound analogs.
References
An In-depth Technical Guide to the Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic methodologies for preparing substituted isoquinoline-1,3,4(2H)-triones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their potent biological activities. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for a range of derivatives. Furthermore, it visualizes synthetic workflows and the relevant biological signaling pathway to provide a thorough understanding of the subject.
Introduction
Isoquinoline-1,3,4(2H)-triones are aza-heterocyclic compounds characterized by a fused benzene and dihydropyridine ring system with three carbonyl groups. This structural motif has garnered considerable attention in the field of drug discovery, most notably for its role in the development of potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] The ability to modulate apoptosis has significant therapeutic implications in a variety of diseases, including neurodegenerative disorders, ischemic stroke, and cancer.[1][3] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse isoquinoline-1,3,4(2H)-trione analogs is of paramount importance.
This guide explores two prominent and effective strategies for the synthesis of this important scaffold: a photochemical approach utilizing a radical cyclization cascade and a one-pot cascade reaction involving in situ air oxidation.
Synthetic Methodologies
Photochemical Synthesis via Amidyl Radical Cyclization
A modern and efficient approach to substituted isoquinoline-1,3,4(2H)-triones involves a controlled radical cyclization cascade of o-alkynylated benzamides.[4][5] This metal-free, photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to the C-C triple bond through a proton-coupled electron transfer (PCET) process under mild reaction conditions.[4][5]
Experimental Protocol: General Procedure for the Photochemical Synthesis of 2-Aryl-isoquinoline-1,3,4(2H)-triones [4][5]
To a solution of the respective o-alkynylated benzamide (0.2 mmol, 1.0 equiv.) in anhydrous and degassed acetonitrile (2.0 mL) in a screw-capped vial, is added Mes-Acr-MeBF4 (2 mol %) as a photocatalyst and diphenyl disulfide (20 mol %). The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) and irradiated with a 3 W blue LED lamp at room temperature for a specified time (typically 1-3 hours), during which the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired substituted this compound.
Table 1: Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones via Photochemical Cyclization [4][5]
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | Phenyl | 1 | 91 |
| 2 | H | 4-Methylphenyl | 1.5 | 88 |
| 3 | H | 4-Methoxyphenyl | 1.5 | 85 |
| 4 | H | 4-Fluorophenyl | 2 | 82 |
| 5 | H | 4-Chlorophenyl | 2 | 80 |
| 6 | H | 4-Bromophenyl | 2.5 | 78 |
| 7 | H | 3-Methoxyphenyl | 2 | 86 |
| 8 | Methyl | Phenyl | 1 | 90 |
| 9 | Methoxy | Phenyl | 1.5 | 87 |
| 10 | Fluoro | Phenyl | 2 | 84 |
| 11 | Chloro | Phenyl | 2.5 | 81 |
| 12 | Bromo | Phenyl | 3 | 77 |
Characterization Data for 2-Phenylthis compound (Table 1, Entry 1):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.8 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.65-7.50 (m, 5H), 7.40 (d, J = 7.5 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 182.5, 160.1, 158.8, 140.2, 135.8, 132.4, 130.9, 129.7, 129.3, 128.8, 127.5, 125.6.
-
IR (KBr, cm⁻¹): 1735, 1680, 1650, 1595, 1490, 1380, 760.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₅H₉NO₃: 252.0655; found: 252.0651.
Caption: Photochemical synthesis workflow.
Cascade Reaction of Methyl-2-(2-bromoacetyl)benzoate and Primary Amines
Another effective strategy for the synthesis of N-substituted isoquinoline-1,3,4(2H)-triones is a one-pot cascade reaction. This method utilizes the readily available trifunctional aromatic ketone, methyl-2-(2-bromoacetyl)benzoate, which reacts with primary amines in the presence of a base, followed by an unexpected in situ air oxidation to yield the desired products.[6]
Experimental Protocol: General Procedure for the Cascade Synthesis of N-Substituted Isoquinoline-1,3,4(2H)-triones [6]
A solution of methyl-2-(2-bromoacetyl)benzoate (1.0 mmol, 1.0 equiv.) in a suitable solvent such as acetonitrile or DMF (5 mL) is treated with a primary amine (1.1 mmol, 1.1 equiv.) and a base, for example, triethylamine (1.5 mmol, 1.5 equiv.). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the pure N-substituted this compound.
Table 2: Synthesis of N-Substituted Isoquinoline-1,3,4(2H)-triones via Cascade Reaction [6]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-Phenylthis compound | 78 |
| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)this compound | 82 |
| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)this compound | 75 |
| 4 | Benzylamine | 2-Benzylthis compound | 85 |
| 5 | Cyclohexylamine | 2-Cyclohexylthis compound | 72 |
| 6 | n-Butylamine | 2-(n-Butyl)this compound | 68 |
Characterization Data for 2-Benzylthis compound (Table 2, Entry 4):
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.9 Hz, 1H), 7.75 (t, J = 7.5 Hz, 1H), 7.55 (d, J = 7.5 Hz, 1H), 7.35-7.20 (m, 5H), 5.05 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 183.0, 161.5, 159.2, 140.8, 136.2, 135.5, 131.2, 129.1, 128.8, 128.0, 127.8, 125.4, 45.8.
-
IR (KBr, cm⁻¹): 1730, 1675, 1645, 1600, 1495, 1455, 1370, 750.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₆H₁₁NO₃: 266.0812; found: 266.0810.
Caption: Cascade reaction workflow.
Biological Activity and Signaling Pathway
Substituted isoquinoline-1,3,4(2H)-triones have been identified as potent, irreversible inhibitors of caspase-3.[1][2] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The mechanism of caspase-3 inactivation by these compounds involves the generation of reactive oxygen species (ROS), which leads to the oxidative modification of the catalytic cysteine residue in the active site of the enzyme.[2]
The apoptotic pathway is a tightly regulated process that can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Caption: Caspase-3 mediated apoptotic pathway.
Conclusion
This technical guide has detailed two robust and versatile synthetic methods for the preparation of substituted isoquinoline-1,3,4(2H)-triones. The photochemical synthesis offers a mild, metal-free approach, while the cascade reaction provides a convenient one-pot procedure from readily available starting materials. The quantitative data presented in the tables highlights the efficacy of these methods for generating a diverse library of compounds.
The critical role of isoquinoline-1,3,4(2H)-triones as inhibitors of caspase-3 underscores their therapeutic potential. The visualization of the apoptotic signaling pathway provides a clear context for their mechanism of action, which is of significant interest to researchers in drug development. The experimental protocols and characterization data provided herein serve as a valuable resource for scientists engaged in the synthesis and biological evaluation of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of oxidative stress and caspase 3 in CD47-mediated neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2 H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Isoquinoline-1,3,4(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of isoquinoline-1,3,4(2H)-trione and its derivatives. This class of compounds has garnered significant interest due to its potent biological activities, particularly as inhibitors of caspase-3, a key enzyme in the apoptotic pathway.
Chemical Synthesis and Characterization
Protocol 1: General Synthesis of 2-Substituted Isoquinoline-1,3,4(2H)-triones
This protocol describes a general method for the synthesis of N-substituted isoquinoline-1,3,4(2H)-triones, which are valuable for structure-activity relationship (SAR) studies.
Materials:
-
Homophthalic anhydride
-
Appropriate primary amine (e.g., benzylamine, aniline)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve homophthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 2-substituted this compound.
Characterization Data
The following tables summarize the key characterization data for this compound and a representative derivative.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₅NO₃ | 175.14 |
Table 2: Spectroscopic Data for a Representative Derivative (2-phenylthis compound)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.25-8.23 (m, 1H), 7.80-7.76 (m, 1H), 7.66-7.62 (m, 1H), 7.55-7.45 (m, 5H), 7.37-7.35 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 182.1, 159.8, 157.9, 137.9, 135.3, 133.0, 130.4, 129.4, 128.9, 126.9, 125.8, 121.1 |
| IR (KBr), ν (cm⁻¹) | 1730, 1685, 1600, 1495, 1380, 760 |
| Mass Spec (ESI-MS), m/z | 252.1 [M+H]⁺ |
Biological Applications: Caspase-3 Inhibition
This compound and its derivatives have been identified as potent inhibitors of caspase-3, an executioner caspase crucial for the induction of apoptosis. The mechanism of inhibition involves the generation of reactive oxygen species (ROS), leading to the irreversible oxidative inactivation of the enzyme.
Protocol 2: In Vitro Caspase-3 Activity Assay
This protocol details the procedure for measuring the inhibitory activity of this compound derivatives against human recombinant caspase-3.
Materials:
-
Human recombinant caspase-3
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4
-
Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
-
This compound derivatives dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare the assay buffer and a stock solution of the caspase-3 substrate Ac-DEVD-pNA in DMSO. Dilute the substrate in assay buffer to the desired final concentration (e.g., 200 µM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test compound (this compound derivative). Add 25 µL of diluted human recombinant caspase-3 to each well. Incubate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the caspase-3 substrate Ac-DEVD-pNA to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 15-30 minutes to monitor the progress of the reaction.
-
Data Analysis: The rate of p-nitroaniline release is proportional to the caspase-3 activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 3: Biological Activity of this compound Derivatives against Caspase-3
| Compound | R Group | IC₅₀ (nM) |
| 1 | H | >10,000 |
| 2a | 2-Methylphenyl | 1,200 |
| 2b | 3-Methylphenyl | 800 |
| 2c | 4-Methylphenyl | 500 |
| 6k | 6-N-(4-morpholinobutanoyl) | 40 |
| 13f | 6-N-(N-(2-methoxyphenyl)succinimidoyl) | 50 |
Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS generation induced by this compound derivatives.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
This compound derivatives dissolved in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add fresh serum-free medium containing 10 µM DCFDA to each well and incubate for 30 minutes at 37°C in the dark.
-
Compound Treatment: After incubation, wash the cells with PBS to remove excess DCFDA. Add fresh culture medium containing various concentrations of the this compound derivatives to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. For flow cytometry analysis, detach the cells and analyze the fluorescence of the cell suspension.
-
Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS. Express the results as a fold increase in fluorescence compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for caspase-3 inhibition by this compound derivatives and a typical experimental workflow.
Caption: Proposed mechanism of caspase-3 inhibition.
Application Notes and Protocols for Caspase Activity Assays Using Isoquinoline-1,3,4(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-1,3,4(2H)-trione and its derivatives have emerged as a novel class of potent, irreversible inhibitors of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2] Understanding the interaction between these small molecules and caspases is crucial for the development of therapeutics targeting diseases with dysregulated apoptosis, such as neurodegenerative disorders and ischemic events.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound derivatives and detailed protocols for their use in caspase activity assays.
Mechanism of Action
The inhibitory activity of this compound derivatives against caspase-3 is not based on direct competitive binding to the active site. Instead, it involves a sophisticated redox-cycling mechanism that is dependent on the presence of reducing agents, such as 1,4-dithiothreitol (DTT), and molecular oxygen.[1][3] In this process, the isoquinoline-1,3,4-trione derivative reacts with DTT to generate reactive oxygen species (ROS).[1][4] These ROS, in turn, oxidize the catalytic cysteine residue (Cys-163) of caspase-3 to sulfonic acid (-SO3H), leading to the irreversible inactivation of the enzyme.[1][3] Crystal structures of caspase-3 in complex with these inhibitors have confirmed this oxidative modification and show the inhibitor molecules bound at the dimer interface of the enzyme.[1][3] The binding of the inhibitors themselves appears to be nonspecific.[1][3]
This indirect mechanism of inhibition is a key consideration when designing and interpreting caspase activity assays involving this class of compounds. The presence and concentration of reducing agents in the assay buffer will significantly influence the observed inhibitory potency.[5]
Signaling Pathway of Caspase-3 Inactivation by this compound
Caption: Mechanism of Caspase-3 Inactivation.
Experimental Protocols
Two common methods for measuring caspase-3 activity are colorimetric and fluorometric assays. Both rely on the cleavage of a synthetic peptide substrate that mimics the natural caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay utilizes the substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Recombinant active caspase-3
-
This compound derivative (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
Reducing Agent: 1 M DTT stock solution
-
Substrate: 4 mM Ac-DEVD-pNA in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Assay Buffer with Reducing Agent: For each reaction, prepare the assay buffer containing the desired final concentration of DTT (e.g., 2 mM).
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 2 µL of the this compound derivative at various concentrations (or DMSO for control).
-
Add 88 µL of the assay buffer containing DTT.
-
Add 10 µL of a 200 nM caspase-3 stock solution to achieve a final concentration of 20 nM.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for inhibitor-mediated inactivation.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 400 µM).
-
Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay is more sensitive than the colorimetric assay and uses the substrate Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). The release of the fluorescent group AMC upon cleavage by caspase-3 is measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Materials:
-
Same as Protocol 1, with the following substitution:
-
Substrate: 1 mM Ac-DEVD-AMC in DMSO
-
Fluorometric microplate reader
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 10 µL of 1 mM Ac-DEVD-AMC substrate to each well (final concentration 100 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the blank reading (buffer, substrate, and inhibitor without enzyme) from all sample readings.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Experimental Workflow for Screening this compound Derivatives
Caption: Workflow for Caspase-3 Inhibition Assay.
Data Presentation
The inhibitory potency of this compound derivatives is typically reported as the half-maximal inhibitory concentration (IC₅₀) and the apparent inactivation rate constant (k_obs/[I]).
| Compound | R1 | R2 | R3 | IC₅₀ (µM)[5] | k_obs/[I] (M⁻¹s⁻¹)[5] |
| I | H | H | H | 1.83 ± 0.11 | 1,021 ± 58 |
| II | OCH₃ | H | H | 0.23 ± 0.02 | 10,234 ± 567 |
| III | Cl | H | H | 0.15 ± 0.01 | 20,098 ± 867 |
| IV | H | Cl | H | 0.45 ± 0.03 | 7,896 ± 432 |
| V | H | H | OH | > 50 | - |
Data obtained in the presence of 2 mM DTT.[5]
Logical Relationship for Assay Design
Caption: Decision Tree for Assay Selection.
Conclusion
This compound and its derivatives represent a significant class of caspase-3 inhibitors with a unique mechanism of action. The provided protocols and application notes offer a framework for researchers to accurately assess the inhibitory potential of these compounds. Careful consideration of the assay conditions, particularly the presence of reducing agents, is paramount for obtaining reliable and reproducible data. This information is valuable for the further development of these compounds as potential therapeutic agents.
References
- 1. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoquinoline-1,3,4(2H)-trione as a Modulator of Apoptosis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-1,3,4(2H)-trione and its derivatives represent a class of small molecules that have been investigated for their significant effects on programmed cell death, or apoptosis. Contrary to inducing apoptosis, these compounds have been identified as potent, irreversible inhibitors of caspases, particularly caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3][4] Their mechanism of action involves the generation of reactive oxygen species (ROS), which leads to the oxidative inactivation of the catalytic cysteine residue within caspase-3.[1][2][5] This inhibitory action makes this compound derivatives valuable tools for studying the mechanisms of apoptosis and for investigating potential therapeutic strategies in diseases characterized by excessive or dysregulated apoptosis, such as neurodegenerative disorders.[1][3]
These application notes provide a comprehensive overview of the mechanism of action of this compound derivatives and detailed protocols for assessing their anti-apoptotic effects in a cell culture setting.
Mechanism of Action: Inhibition of Apoptosis
This compound derivatives function not as inducers, but as inhibitors of apoptosis. The core mechanism is a redox-cycling process that is dependent on the presence of a reducing agent, such as 1,4-dithiothreitol (DTT) in vitro or potentially dihydrolipoic acid in vivo, and oxygen.[1][2] This reaction generates reactive oxygen species (ROS).[1][2][5][6] The ROS produced, in turn, oxidize the catalytic cysteine residue of caspase-3 to sulfonic acid (-SO3H), rendering the enzyme irreversibly inactive.[1][2] By inactivating this key executioner caspase, the entire downstream apoptotic signaling cascade is blocked, thereby preventing cell death.[1][2]
Quantitative Data: Caspase-3 Inhibition
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and their apparent inactivation rate constant (kobs/[I]). The following table summarizes representative data for various derivatives.
| Compound ID | Modifications | IC50 (nM) for Caspase-3 | kobs/[I] (M⁻¹s⁻¹) | Reference |
| Derivative 13f | N-(2-methoxyphenyl)-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)succinamide | 40 | Not Reported | [4] |
| Compound III | (Structure in reference) | Not directly reported as IC50 | ~1.1 x 10⁵ | [1][7] |
| Compound I | (Structure in reference) | Higher than other derivatives | Lower than other derivatives | [1] |
| Compound II | (Structure in reference) | Potent inhibitor | High | [1] |
| Compound IV | (Structure in reference) | Potent inhibitor | High | [1] |
Note: IC50 values and inactivation rates are highly dependent on assay conditions, particularly the concentration of the reducing agent.[1]
Experimental Protocols
To evaluate the anti-apoptotic activity of this compound, a two-stage experimental approach is necessary. First, an apoptosis inducer is used to trigger the apoptotic pathway in the cell culture. Second, the ability of the this compound derivative to counteract this induction is measured.
Protocol 1: Assessment of Apoptosis Inhibition using Annexin V/Propidium Iodide Staining
This protocol determines the ability of an this compound derivative to prevent apoptosis induced by a known agent. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.
Materials:
-
Complete cell culture medium
-
Apoptosis inducer (e.g., staurosporine, etoposide, or anti-Fas antibody)[8]
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 10⁵ cells/mL).
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) only.
-
Apoptosis Induction Group: Treat cells with the chosen apoptosis inducer at a predetermined optimal concentration.
-
Inhibition Group: Pre-incubate cells with various concentrations of the this compound derivative for 1-2 hours. Then, add the apoptosis inducer and incubate for the designated time (e.g., 4-24 hours, depending on the inducer and cell line).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Collect the cells and quench trypsin with complete medium.
-
-
Staining:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
-
Data Interpretation: A significant decrease in the percentage of apoptotic cells in the "Inhibition Group" compared to the "Apoptosis Induction Group" indicates that the this compound derivative has an anti-apoptotic effect.
Protocol 2: In Vitro Caspase-3 Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound derivatives on purified caspase-3 or in cell lysates. The assay uses a colorimetric or fluorometric substrate that is cleaved by active caspase-3.
Materials:
-
Cell lysate from cells treated as in Protocol 1, or purified recombinant caspase-3.
-
Caspase-3 assay buffer (containing DTT, as the compound's activity is DTT-dependent).[1]
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, or Ac-DEVD-AFC for fluorometric).
-
This compound derivative stock solution.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (containing a standardized amount of protein) or purified caspase-3.
-
Caspase-3 assay buffer.
-
Varying concentrations of the this compound derivative or vehicle (DMSO).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the caspase-3 substrate to each well to initiate the reaction.
-
Measurement:
-
For a colorimetric assay (Ac-DEVD-pNA), measure the absorbance at 405 nm kinetically over 1-2 hours.
-
For a fluorometric assay, measure the fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Plot the percentage of caspase-3 activity relative to the vehicle control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound and its derivatives are potent, irreversible inhibitors of caspase-3 that prevent apoptosis through a unique ROS-mediated mechanism. They are not inducers of apoptosis. The protocols outlined above provide a robust framework for researchers to investigate and quantify the anti-apoptotic properties of these compounds in cell culture. This makes them valuable chemical probes for dissecting apoptotic signaling pathways and for the development of novel therapeutics aimed at mitigating diseases driven by inappropriate cell death.
References
- 1. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline-1,3,4-trione and its derivatives attenuate beta-amyloid-induced apoptosis of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis in cells | Abcam [abcam.com]
Application Notes and Protocols: Synthesis of Isoquinoline-1,3,4(2H)-trione Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of isoquinoline-1,3,4(2H)-trione derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including potential as inhibitors of enzymes such as caspases and poly(ADP-ribose) polymerase (PARP).
Introduction
Isoquinoline-1,3,4(2H)-triones are a class of heterocyclic compounds characterized by a fused benzene and dihydropyridine ring system with three carbonyl groups. This scaffold has proven to be a valuable template in medicinal chemistry for the development of potent and selective enzyme inhibitors. The rigid structure of the isoquinoline core allows for the precise positioning of substituents to interact with biological targets, making it an attractive starting point for SAR studies. These studies are crucial in drug discovery for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
This document will focus on the synthesis of 2- and 6-substituted this compound derivatives and their evaluation as caspase-3 and potential PARP inhibitors.
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound derivatives can be achieved through a multi-step process, which is outlined in the workflow diagram below. The general strategy involves the preparation of a key intermediate, 6-aminothis compound, which can then be further functionalized.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 6-Aminothis compound (Key Intermediate)
This protocol describes a method for preparing the key intermediate, which can be subsequently modified at the C-6 amino group or the N-2 position. The synthesis starts from 6-bromoisoquinoline.
Materials:
-
6-Bromoisoquinoline
-
28% Ammonia solution
-
Copper (II) sulfate pentahydrate
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a sealed autoclave, combine 6-bromoisoquinoline (17.2 g), 28% ammonia solution (200 mL), and copper (II) sulfate pentahydrate (10.8 g).[1]
-
Stir the mixture at 190 °C for 6 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into 250 mL of 10% aqueous sodium hydroxide solution.[1]
-
Extract the aqueous layer with ethyl acetate (5 x 100 mL).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Suspend the crude product in dichloromethane and filter to obtain 6-aminoisoquinoline as a light brown crystalline solid.[1]
-
The 6-aminoisoquinoline can then be converted to 6-aminothis compound through established oxidation procedures.
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol provides a general method for introducing substituents at the N-2 position of the this compound core.
Materials:
-
This compound
-
Substituted primary amine (R-NH₂)
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add the desired primary amine (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure N-substituted this compound derivative.
Protocol 3: Synthesis of 6-N-Acyl this compound Derivatives
This protocol outlines the acylation of the 6-amino group to introduce various side chains for SAR studies.[2]
Materials:
-
6-Aminothis compound
-
Acyl chloride or carboxylic acid anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 6-aminothis compound (1 mmol) in anhydrous DCM or THF (20 mL).
-
Add pyridine or triethylamine (1.5 mmol) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic acid anhydride (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 6-N-acyl derivative.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound scaffold allows for the exploration of the chemical space around the core structure to understand the key interactions with the biological target.
SAR Logic for Caspase-3 Inhibition
References
Application Notes and Protocols: Isoquinoline-1,3,4(2H)-trione as a Tool for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Consequently, tools that can modulate and report on oxidative stress are invaluable in both basic research and drug development. Isoquinoline-1,3,4(2H)-trione and its derivatives have emerged as a novel class of compounds that can be utilized to study and induce oxidative stress in a controlled manner.
These compounds, in the presence of reducing agents, participate in a redox cycle that generates ROS, leading to the oxidative modification of cellular components. A key target of this induced oxidative stress is caspase-3, a critical executioner enzyme in apoptosis. By inactivating caspase-3 through the oxidation of its catalytic cysteine residue, this compound derivatives can modulate apoptotic pathways, providing a valuable tool for studying the intricate relationship between oxidative stress and programmed cell death.[1]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives as a tool for studying oxidative stress.
Mechanism of Action
The primary mechanism by which this compound derivatives induce oxidative stress is through a redox cycling process. This process is dependent on the presence of a reducing agent, such as 1,4-dithiothreitol (DTT) or the physiologically relevant dihydrolipoic acid (DHLA), and molecular oxygen.[1][2]
The proposed mechanism involves the following steps:
-
Reduction: The this compound derivative is reduced by a suitable reducing agent (e.g., DTT).
-
Electron Transfer to Oxygen: The reduced intermediate then transfers an electron to molecular oxygen (O₂), generating a superoxide radical (O₂⁻•).
-
ROS Cascade: The superoxide radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic or non-enzymatic processes.
-
Regeneration: The oxidized this compound derivative is regenerated, allowing it to re-enter the redox cycle and continuously generate ROS.
This sustained production of ROS leads to the oxidative modification of cellular macromolecules, including proteins. A notable target is the catalytic cysteine residue of caspase-3. The oxidation of this cysteine to sulfonic acid (-SO₃H) results in the irreversible inactivation of the enzyme.[1] The efficiency of ROS generation and subsequent protein inactivation is dependent on the specific chemical structure of the isoquinoline-1,3,4-trione derivative.[3]
Redox cycling of this compound.
Data Presentation
The following table summarizes the quantitative data for various this compound derivatives in their ability to inhibit caspase-3. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | R Group | IC₅₀ (nM)[4] |
| I | H | >10,000 |
| II | 6-NH₂ | 2,500 |
| III | 6-NHAc | 800 |
| 6k | 6-N-succinyl-(2-methoxyphenyl)amide | 40 |
| 13f | 6-N-succinyl-(2-methoxyphenyl)amide | Not specified, but showed in vivo efficacy |
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Inhibition Assay
This protocol details the procedure to determine the inhibitory effect of this compound derivatives on caspase-3 activity.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
1,4-dithiothreitol (DTT)
-
This compound derivative stock solution (in DMSO)
-
Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer and chill on ice.
-
Prepare a fresh solution of DTT in the assay buffer to a final concentration of 2 mM.
-
Prepare serial dilutions of the this compound derivative in the assay buffer containing 2 mM DTT.
-
In a 96-well plate, add 50 µL of the diluted compound solutions to each well. Include a vehicle control (DMSO) and a positive control (a known caspase-3 inhibitor).
-
Add 25 µL of recombinant human caspase-3 (final concentration ~1 nM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for enzyme inhibition.
-
Initiate the reaction by adding 25 µL of the caspase-3 substrate Ac-DEVD-pNA (final concentration ~200 µM).
-
Immediately monitor the production of p-nitroaniline (pNA) by measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Stability of Isoquinoline-1,3,4(2H)-trione in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-1,3,4(2H)-trione and its derivatives are a class of heterocyclic compounds of significant biological interest, notably as potent inhibitors of caspase-3, an enzyme centrally involved in apoptosis.[1][2] Understanding the solubility and stability of these compounds in biologically relevant buffers is paramount for the accurate interpretation of in vitro assay results and for the early-stage development of potential therapeutic agents. This document provides a comprehensive guide to assessing the solubility and stability of this compound, with detailed protocols and considerations for its known redox-sensitive nature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These computed properties offer initial insights into the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO₃ | PubChem[3] |
| Molecular Weight | 175.14 g/mol | PubChem[3] |
| IUPAC Name | isoquinoline-1,3,4-trione | PubChem[3] |
| CAS Number | 521-73-3 | PubChem[3] |
Solubility in Biological Buffers
The aqueous solubility of a compound is a critical factor influencing its biological activity and developability. The solubility of this compound can be determined across a range of pH values and in different buffer systems to simulate various physiological environments.
Predicted and Experimental Solubility Data
| Biological Buffer | pH | Temperature (°C) | Equilibrium Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Data to be determined | Shake-Flask / HPLC-UV |
| TRIS Buffer | 7.4 | 37 | Data to be determined | Shake-Flask / HPLC-UV |
| HEPES Buffer | 7.4 | 37 | Data to be determined | Shake-Flask / HPLC-UV |
| Acetate Buffer | 4.5 | 37 | Data to be determined | Shake-Flask / HPLC-UV |
| Bicarbonate Buffer | 7.4 | 37 | Data to be determined | Shake-Flask / HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.
Materials
-
This compound (solid)
-
Selected biological buffers (e.g., PBS, TRIS, HEPES)
-
Glass vials with screw caps
-
Temperature-controlled shaker incubator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Milli-Q or equivalent purified water
-
Organic solvent for stock solution (e.g., DMSO)
Procedure
-
Preparation of Buffers: Prepare the desired biological buffers at the correct pH and ionic strength.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visible.
-
Incubation: Add a known volume of the biological buffer to the vial. Seal the vial tightly and place it in a shaker incubator set at 37°C.
-
Equilibration: Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Reporting: Express the solubility in µg/mL or µM.
References
Application Notes and Protocols for the Photochemical Synthesis of Isoquinoline-1,3,4(2H)-triones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-1,3,4(2H)-triones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These molecules have been identified as potent inhibitors of caspase-3, an enzyme deeply involved in the apoptotic pathway.[1][2][3] By inhibiting caspase-3, these compounds can protect against apoptosis, demonstrating potential therapeutic applications in diseases characterized by excessive cell death, such as neurodegenerative disorders.[4] For instance, derivatives of isoquinoline-1,3,4-trione have been shown to attenuate beta-amyloid-induced apoptosis in neuronal cells.[4] The development of efficient and controlled synthetic methods to access these valuable scaffolds is therefore a critical area of research.
This document outlines a novel and controlled photochemical method for the synthesis of substituted isoquinoline-1,3,4(2H)-triones from readily available o-alkynylated benzamides.[5][6] This metal-free, visible-light-mediated approach proceeds via an amidyl radical cyclization cascade, offering a mild and efficient alternative to traditional synthetic routes.[5][6] The reaction conditions can also be tuned to selectively produce other valuable compounds like 3-hydroxyisoindolin-1-ones and phthalimides from the same starting material.[5][6]
Applications
-
Drug Discovery and Development: The synthesized isoquinoline-1,3,4(2H)-triones can serve as lead compounds for the development of novel therapeutics targeting apoptosis-related diseases. Their established activity as caspase-3 inhibitors makes them particularly relevant for neurodegenerative diseases, ischemic stroke, and other conditions involving upregulated apoptosis.[1][3]
-
Chemical Biology: These compounds can be utilized as chemical probes to study the role of caspase-3 and other related enzymes in biological pathways.
-
Medicinal Chemistry: The described synthetic protocol allows for the generation of a library of substituted isoquinoline-1,3,4(2H)-triones, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.
Experimental Workflow
The overall experimental workflow for the photochemical synthesis of isoquinoline-1,3,4(2H)-triones is depicted below. The process begins with the preparation of the starting o-alkynylated benzamide, followed by the photochemical reaction, and concludes with product isolation and purification.
Figure 1. General experimental workflow for the photochemical synthesis.
Reaction Mechanism
The formation of isoquinoline-1,3,4(2H)-triones proceeds through a proposed amidyl radical cyclization cascade initiated by a proton-coupled electron transfer (PCET) process.
Figure 2. Proposed mechanism for the photochemical synthesis.
Detailed Experimental Protocols
The following protocol is adapted from the work of Kumar et al. (2022).[5][6]
General Procedure for the Photochemical Synthesis of Isoquinoline-1,3,4(2H)-triones:
-
Reaction Setup: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-alkynylated benzamide (0.2 mmol, 1.0 equiv), 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (0.004 mmol, 2 mol %), and potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with oxygen (using an oxygen-filled balloon) three times. Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) via syringe.
-
Photochemical Reaction: Place the reaction tube approximately 5-6 cm from a 34 W blue LED strip and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 24 hours).
-
Work-up: Upon completion, quench the reaction with 10 mL of water and extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired this compound.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes the yields of various substituted isoquinoline-1,3,4(2H)-triones synthesized using the described photochemical method.[5]
| Entry | R¹ Substituent on Benzamide | R² Substituent on Alkyne | Product | Yield (%) |
| 1 | H | Phenyl | 3a | 85 |
| 2 | H | 4-Methylphenyl | 3b | 82 |
| 3 | H | 4-Methoxyphenyl | 3c | 80 |
| 4 | H | 4-Fluorophenyl | 3d | 77 |
| 5 | H | 4-Chlorophenyl | 3e | 75 |
| 6 | H | 4-Bromophenyl | 3f | 72 |
| 7 | H | 2-Thienyl | 3g | 68 |
| 8 | 4-Methyl | Phenyl | 3h | 83 |
| 9 | 4-Methoxy | Phenyl | 3i | 78 |
| 10 | 4-Fluoro | Phenyl | 3j | 76 |
| 11 | 4-Chloro | Phenyl | 3k | 74 |
| 12 | 4-Bromo | Phenyl | 3l | 71 |
| 13 | 3-Methyl | Phenyl | 3m | 81 |
Data extracted from Kumar, A., et al. (2022). Organic Letters, 24(20), 3674–3679.[5][6]
Concluding Remarks
The described photochemical synthesis provides an efficient, controlled, and metal-free method for accessing biologically relevant isoquinoline-1,3,4(2H)-triones.[5][6] This protocol is distinguished by its mild reaction conditions and the use of a readily available, inexpensive light source. The versatility of this method, allowing for the synthesis of a diverse range of substituted analogs, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The potential to tune the reaction to yield other valuable heterocyclic structures further enhances its synthetic utility.[5][6]
References
- 1. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline-1,3,4-trione and its derivatives attenuate beta-amyloid-induced apoptosis of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2 H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Delivery of Isoquinoline-1,3,4(2H)-trione to Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-1,3,4(2H)-trione and its derivatives have emerged as a promising class of small molecules with significant neuroprotective potential. These compounds are potent, irreversible, pan-caspase inhibitors, with a particular efficacy against caspase-3, a key mediator of apoptosis or programmed cell death.[1] Research has demonstrated their ability to attenuate neuronal apoptosis induced by neurotoxic stimuli such as beta-amyloid, suggesting their therapeutic potential in neurodegenerative diseases.[1] Furthermore, certain derivatives have shown protective effects in preclinical models of stroke.[2]
The primary mechanism of action involves the inhibition of caspase-3, which is achieved through the generation of reactive oxygen species (ROS) in a dithiothreitol (DTT)- and oxygen-dependent manner in in-vitro assays.[3] This leads to the oxidative modification of the catalytic cysteine in caspase-3, thereby irreversibly inactivating the enzyme.[3] Beyond apoptosis, isoquinoline derivatives have also been investigated for their role in modulating other cellular pathways, including the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[4]
These application notes provide detailed protocols for the preparation and delivery of this compound to neuronal cell cultures, along with methods to assess its neuroprotective effects and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound Derivatives in Caspase-3 Inhibition
| Compound | IC50 (nM) for Caspase-3 Inhibition | Reference |
| Derivative 6k | 40 | [2] |
| Derivative 13f | Dose-dependent decrease in infarct volume | [2] |
Table 2: Neuroprotective Effects of Isoquinolinone Derivatives Against Oxygen-Glucose Deprivation (OGD) in Murine Cortical Neurons
| Compound | IC50 (µM) for PARP-1 Inhibition | IC50 (µM) for Neuroprotection against OGD | Reference |
| Benzamide | 103 ± 12 | 30 ± 4 | [4] |
| PND | 10.6 ± 2 | Not Reported | [4] |
| DPQ | 4 ± 0.6 | Not Reported | [4] |
| 5OH-DIQ | 71 ± 14 | 17 ± 4 | [4] |
| Compound 8 | 63 ± 12 | Not Reported | [4] |
| TIQ-A | 0.15 ± 0.01 | 0.45 ± 0.1 | [4] |
| Compound 11 | 0.2 ± 0.1 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments. Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. If solubility is an issue, brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1% v/v, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[5][6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 2: Treatment of Primary Neuronal Cultures
Objective: To deliver this compound to primary neuronal cultures to assess its neuroprotective effects. This protocol is a general guideline and may require optimization for specific neuronal types and experimental conditions.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Complete neuronal culture medium
-
This compound stock solution (from Protocol 1)
-
Neurotoxic agent (e.g., beta-amyloid peptide, glutamate)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Culture: Culture primary neurons to the desired density and maturity (e.g., 7-10 days in vitro).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed complete neuronal culture medium to achieve the desired final concentrations.
-
Pre-treatment (Optional but Recommended): To assess protective effects, pre-incubate the neuronal cultures with the medium containing different concentrations of this compound for a specific period (e.g., 1-2 hours) before introducing the neurotoxic agent.
-
Induction of Neuronal Damage: Following pre-treatment, add the neurotoxic agent to the culture medium at a pre-determined toxic concentration.
-
Co-treatment: Maintain the presence of this compound in the culture medium along with the neurotoxic agent for the duration of the experiment (e.g., 24-48 hours).
-
Vehicle Control: In parallel, treat a set of wells with the vehicle (DMSO) at the same final concentration as in the highest concentration of the test compound, both with and without the neurotoxic agent.
-
Assessment: After the incubation period, assess neuronal viability and apoptosis using appropriate assays (see Protocols 3 and 4).
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Objective: To quantify the viability of neuronal cells after treatment with this compound and/or a neurotoxic agent.
Materials:
-
Treated neuronal cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT: Following the treatment period (Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 4: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in neuronal cell lysates to confirm the mechanism of action of this compound.
Materials:
-
Treated neuronal cells
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved pNA product.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control group.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting isoquinoline-1,3,4(2H)-trione synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline-1,3,4(2H)-trione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is resulting in a complex mixture of products with a low yield of the desired compound. What are the likely side reactions?
A1: The synthesis of this compound, a compound with a highly reactive vicinal tricarbonyl system, is prone to several side reactions. Based on the reactivity of related quinone and dione systems, likely side reactions include:
-
Incomplete cyclization: The precursor may not fully cyclize to form the isoquinoline ring, leading to the presence of starting materials or intermediates in the final product mixture.
-
Over-oxidation: If using strong oxidizing agents, the aromatic ring or other sensitive functional groups can be oxidized, leading to undesired byproducts.
-
Decomposition: The trione product itself can be unstable under certain conditions. Similar to quinoline-3,4-diones, it may be susceptible to decomposition in the presence of light, oxygen, or on standard purification media like silica gel.[1]
-
Dimerization or Polymerization: The high reactivity of the dione functionality can lead to self-condensation or polymerization reactions, especially at elevated temperatures or concentrations.
-
Solvent Participation: Nucleophilic solvents may react with the electrophilic carbonyl groups.
Q2: I am observing significant decomposition of my product during purification by column chromatography on silica gel. What alternative purification methods can I use?
A2: Decomposition on silica gel is a common issue for electron-deficient and reactive compounds like this compound.[1] Here are several alternative purification strategies:
-
Crystallization: This is often the best method for obtaining highly pure, stable crystalline material. Experiment with a variety of solvent systems.
-
Reverse-Phase Chromatography: Using a C18 or similar stationary phase with gradients of water/acetonitrile or water/methanol can be a milder alternative to silica gel.
-
Deactivated Silica Gel: If normal-phase chromatography is necessary, consider deactivating the silica gel with a base like triethylamine or by using a slurry of sodium bicarbonate.[1]
-
Alternative Stationary Phases: Alumina (neutral or basic) or Florisil may be viable alternatives, but their suitability should be tested on a small scale first as they can also promote decomposition.[1]
-
Purification under Inert Atmosphere: To minimize oxidation-related decomposition, consider performing chromatographic purification in a glovebox or using degassed solvents and a Schlenk line.[1]
Q3: My purified this compound darkens and degrades upon storage. What are the optimal storage conditions?
A3: The darkening of the compound suggests decomposition, likely due to oxidation or light sensitivity. To ensure the stability of your product, adhere to the following storage recommendations:
-
Store under an inert atmosphere: Keep the compound under nitrogen or argon to prevent oxidation.
-
Protect from light: Store in an amber vial or a vial wrapped in aluminum foil.
-
Low temperature: Store at low temperatures, preferably in a freezer (-20 °C or below).
-
Store as a dry solid: Avoid storing in solution for extended periods, as this can accelerate decomposition.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reaction Conditions | Verify reaction temperature, time, and atmosphere. Ensure anhydrous conditions if required by the synthetic route. | Improved yield of the desired product. |
| Degradation of Starting Materials | Check the purity of starting materials by NMR or LC-MS before use. | Reduced formation of impurities and improved conversion to the product. |
| Product Instability | Analyze a crude sample of the reaction mixture by LC-MS or NMR immediately after the reaction to confirm product formation before workup and purification. | Confirmation of product formation, indicating that yield loss is occurring during isolation. |
| Inefficient Reagents | Use freshly opened or purified reagents, especially for air- and moisture-sensitive compounds. | Increased reaction efficiency and product yield. |
Problem 2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature moderately. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. | Drive the reaction to completion and reduce the amount of starting material or intermediate byproduct. |
| Side Reaction with Solvent | If using a nucleophilic solvent, switch to a more inert solvent (e.g., toluene, dioxane, or dichloromethane). | Elimination of solvent-adduct byproducts. |
| Rearrangement of Product | Characterize the byproduct using spectroscopic methods (NMR, MS, IR) to identify its structure. This can provide insight into the reaction mechanism and potential ways to suppress the side reaction. | Understanding the side reaction pathway allows for targeted optimization of reaction conditions. |
Experimental Protocols
Illustrative Protocol: Synthesis of this compound via Oxidation
This is a generalized protocol and may require optimization for specific substrates.
-
Starting Material: Dissolve the precursor, such as a 3-hydroxy-1,4-dihydroisoquinolin-4-one derivative, in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., Dess-Martin periodinane or activated manganese dioxide) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For Dess-Martin periodinane, a saturated aqueous solution of sodium thiosulfate is typically used.
-
Workup: Dilute the reaction mixture with the organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product immediately, preferably by crystallization or reverse-phase chromatography, to minimize decomposition.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart to diagnose and resolve low yield issues in the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Common side reaction pathways encountered during the synthesis of this compound.
References
optimizing isoquinoline-1,3,4(2H)-trione reaction conditions for higher yield
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoquinoline-1,3,4(2H)-trione and its derivatives for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of the this compound core include ninhydrin, which can undergo an azido-Schmidt reaction with trimethylsilyl azide.[1] Other approaches involve cascade reactions of trifunctional aromatic ketones like methyl-2-(2-bromoacetyl)benzoate with primary amines, which undergo in situ air oxidation.[2] Additionally, o-alkynylated benzamides can be used in controlled radical cyclization cascades to form the trione ring system.
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the synthetic route and the specific substrates used. For the parent, unsubstituted this compound, a good yield can be achieved using the azido-Schmidt reaction of ninhydrin.[1] Syntheses of N-substituted derivatives via cascade reactions or transition-metal-catalyzed processes have reported yields ranging from moderate to excellent.[2] Photochemical methods have also been developed to construct this heterocyclic system.[3][4]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, choice of solvent, and the nature of the catalyst, if applicable. For instance, some cascade reactions proceed under catalyst-free conditions, while others may require a transition metal catalyst.[2] The purity of starting materials and the reaction atmosphere (e.g., inert vs. air) can also be critical.
Q4: Are there any known safety precautions for this synthesis?
A4: Standard laboratory safety precautions should always be followed. When working with azides, such as trimethylsilyl azide, it is crucial to be aware of their potential explosive nature, especially when heated. Reactions involving azides should be conducted behind a blast shield and on a small scale, particularly during initial exploration. Always consult the Safety Data Sheet (SDS) for all reagents used.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of isoquinoline-1,3,4(2H)-triones.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or Decomposed Reagents: Starting materials, especially azides, can be sensitive to moisture and temperature. | 1a. Ensure the purity and dryness of all reagents and solvents. Use freshly opened or properly stored reagents. 1b. If using trimethylsilyl azide, consider titrating it before use. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures. | 2a. Screen a range of temperatures to find the optimal condition for your specific substrate. 2b. For exothermic reactions, ensure efficient cooling and slow addition of reagents. | |
| 3. Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of intermediates. | 3a. Experiment with different solvents of varying polarity (e.g., dichloromethane, acetonitrile, toluene). 3b. Ensure the chosen solvent is anhydrous if the reaction is moisture-sensitive. | |
| Formation of Multiple Products/Byproducts | 1. Side Reactions of Starting Materials: Ninhydrin, for example, can participate in various side reactions with amines and other nucleophiles.[1] | 1a. Control the stoichiometry of the reactants carefully. 1b. Consider adding the reagents in a specific order to favor the desired reaction pathway. |
| 2. Incomplete Reaction or Intermediate Buildup: The reaction may not have gone to completion, leaving unreacted starting materials or stable intermediates. | 2a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). 2b. Increase the reaction time or temperature cautiously. | |
| 3. Product Decomposition: The this compound product may be unstable under the reaction or workup conditions. | 3a. Consider a milder workup procedure. 3b. Purify the product promptly after the reaction is complete. | |
| Difficulty in Product Purification | 1. Co-elution of Byproducts: Structurally similar byproducts may be difficult to separate from the desired product by chromatography. | 1a. Optimize the mobile phase for column chromatography (e.g., try different solvent systems or gradients). 1b. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| 2. Presence of Tarry Materials: Polymerization or decomposition can lead to the formation of intractable tars. | 2a. Ensure efficient stirring to prevent localized overheating. 2b. A thorough aqueous workup to remove inorganic salts and polar impurities may be beneficial before chromatography. |
Data Presentation: Overview of Synthetic Methods
The following table summarizes various synthetic approaches for this compound and its derivatives, highlighting the diversity of reaction conditions and achievable yields.
| Entry | Starting Material(s) | Key Reagents/Conditions | Product | Yield (%) | Reference |
| 1 | Ninhydrin | Trimethylsilyl azide (TMSN₃), FeCl₃ | This compound | Good | [1] |
| 2 | Methyl-2-(2-bromoacetyl)benzoate, Primary Amines | Air oxidation, cascade reaction | N-substituted isoquinoline-1,3,4(2H)-triones | Moderate to Excellent | [2] |
| 3 | o-Alkynylated benzamides | Metal-free photoredox catalysis | N-substituted isoquinoline-1,3,4(2H)-triones | Not specified | [2] |
| 4 | Isoquinoline-1,3,4-triones, Azaaryl substituted acetylenes | Photoinduced [2+2] cycloaddition | Aza-polycyclic frameworks | Up to 85% | [4] |
| 5 | Diazo compounds, N,N-dialkylnitrosoamines | Transition-metal catalysis | Isoquinoline-1,3,4-trione derivatives | Moderate to Excellent | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Azido-Schmidt Reaction of Ninhydrin[1]
This protocol describes the synthesis of the parent this compound from ninhydrin.
Materials:
-
Ninhydrin
-
Trimethylsilyl azide (TMSN₃)
-
Iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of ninhydrin (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of iron(III) chloride.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add trimethylsilyl azide (1.1 eq) dropwise to the stirred solution. Caution: TMSN₃ is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (e.g., TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Proposed Signaling Pathway
Isoquinoline-1,3,4-trione derivatives have been identified as inhibitors of caspase-3, a key enzyme in the apoptotic pathway.[5] Their mechanism of action is proposed to involve the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of caspase-3 inhibition by isoquinoline-1,3,4-trione derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced tandem reactions of isoquinoline-1,3,4-trione with alkynes to build aza-polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isoquinoline-1,3,4(2H)-trione Crude Product
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude isoquinoline-1,3,4(2H)-trione and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound due to its chemical nature. This guide addresses common issues in a question-and-answer format.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PUR-001 | Low or No Recovery of Product After Column Chromatography | Compound Degradation on Stationary Phase: this compound, being an electron-deficient dicarbonyl compound, can be sensitive to acidic silica gel, leading to decomposition. Irreversible Adsorption: The polar nature of the trione may cause it to bind too strongly to the stationary phase. | Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and suitable for sensitive compounds like aldehydes, ketones, and quinones.[1] Florisil or cellulose can also be explored. Deactivate Silica Gel: If silica gel must be used, consider deactivating it by pre-treating with a base like triethylamine (0.1-1% in the eluent) to neutralize acidic sites. |
| PUR-002 | Streaking or Tailing of the Compound Band on TLC or Column | Strong Interaction with Stationary Phase: The polar carbonyl and amide groups can interact strongly with the silanol groups of silica gel. Compound Degradation: On-column degradation can lead to a smear of byproducts. | Modify the Mobile Phase: Add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent to improve peak shape. Check Compound Stability: Before scaling up, spot the crude material on a TLC plate and let it sit for a while to observe any decomposition. |
| PUR-003 | Product Decomposes Upon Solvent Removal | Thermal Instability: The compound may be sensitive to heat during rotary evaporation. Presence of Oxygen: Some isoquinoline-1,3,4-trione derivatives are known to be sensitive to oxygen, especially in the presence of reducing agents.[2] | Use Low-Temperature Evaporation: Remove the solvent under reduced pressure at a lower temperature. Work Under Inert Atmosphere: If the compound is particularly sensitive, perform the final concentration steps under an inert atmosphere of nitrogen or argon. |
| PUR-004 | Difficulty in Achieving High Purity by a Single Purification Method | Presence of Closely Eluting Impurities: Byproducts with similar polarity to the desired product can be difficult to separate. Formation of Isomers: The synthesis may produce isomers with very similar chromatographic behavior. | Employ Orthogonal Purification Techniques: Combine different purification methods. For example, follow flash chromatography with preparative HPLC or recrystallization. Preparative TLC: For small-scale purification of closely related impurities, preparative Thin Layer Chromatography (TLC) can be an effective method.[3][4][5] |
| PUR-005 | Oiling Out During Recrystallization | Inappropriate Solvent System: The chosen solvent may be too good of a solvent even at low temperatures, or the compound may be precipitating above its melting point. High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation. | Optimize Solvent System: Use a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Add the poor solvent dropwise to the hot, dissolved solution until turbidity appears, then clarify by adding a few drops of the good solvent. Allow to cool slowly. Pre-purification: If the crude product is very impure, consider a preliminary purification step like a simple filtration through a plug of silica or alumina before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-oxidation or incomplete cyclization), and degradation products. The specific impurities will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for a first-pass purification of crude this compound?
A2: Flash column chromatography is a good initial purification method. However, given the potential for decomposition on silica gel, using neutral alumina or deactivated silica is recommended.[1]
Q3: My compound appears as a dark-colored solid. Is this normal?
A3: While the pure compound is often a colored solid, a very dark or tar-like appearance can indicate the presence of polymeric or degradation-related impurities. Impure samples of related nitrogen heterocycles like isoquinoline can appear brownish.[6]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light. Combine the fractions that contain only the spot corresponding to your pure product.
Q5: What is a good starting point for developing a solvent system for column chromatography?
A5: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For derivatives of isoquinoline-1,3,4-trione, a gradient of petroleum ether/ethyl acetate has been used.[7] You can determine the optimal ratio by running TLC with varying solvent compositions.
Data Presentation
The following tables summarize typical parameters for the purification of isoquinoline derivatives. Note that these are starting points and may require optimization for this compound.
Table 1: Example Parameters for Flash Column Chromatography of Isoquinoline Derivatives
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (40-63 µm) or Neutral Alumina | [8] |
| Mobile Phase | Gradient: Petroleum Ether / Ethyl Acetate (e.g., 3:1) | [7] |
| Sample Loading | Dry loading is recommended for compounds with poor solubility in the initial eluent. | |
| Typical Yield | 70-90% (highly dependent on crude purity) | |
| Achievable Purity | >95% (by HPLC) |
Table 2: Example Parameters for Preparative HPLC of Isoquinoline Derivatives
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 10 µm, 50 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm or λmax of the compound |
| Achievable Purity | >99% (by analytical HPLC) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (General Procedure)
-
Stationary Phase Selection: Based on small-scale stability tests on TLC plates, select either silica gel (if the compound is stable), deactivated silica gel, or neutral alumina.
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly.
-
Add a thin layer of sand on top of the packed bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of the stationary phase, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial, non-polar eluent.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, maintaining a low temperature to prevent degradation.
-
Dry the purified product under high vacuum.
-
Protocol 2: Purification by Preparative HPLC (General Procedure)
-
Method Development:
-
Using an analytical HPLC system, develop a separation method on a C18 column.
-
A common mobile phase system is a gradient of water and acetonitrile, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the partially purified or crude product in the initial mobile phase or a compatible solvent like DMSO or DMF.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the gradient method and collect the fractions corresponding to the peak of the target compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
If the remaining solution is aqueous, the product can be isolated by lyophilization (freeze-drying) or by extraction with an appropriate organic solvent.
-
Dry the final product under high vacuum.
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoquinoline-1,3,4(2H)-trione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinoline-1,3,4(2H)-trione derivatives. The information addresses common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be unstable or lose activity in my biological assay. What could be the cause?
A1: A primary cause for the instability and apparent loss of activity of this compound derivatives in biological assays is their interaction with reducing agents, particularly thiols like dithiothreitol (DTT).[1][2][3] These compounds can engage in a redox cycle with thiols in the presence of oxygen, leading to the generation of reactive oxygen species (ROS).[1][3] This process can lead to the modification and potential inactivation of your target protein, as well as the degradation of the compound itself. For instance, in studies with caspase-3, the inactivation of the enzyme by these derivatives was found to be dependent on both DTT and oxygen.[1][2]
Q2: I am observing unexpected oxidation of my target protein. Could the this compound be responsible?
A2: Yes, it is possible. This compound derivatives have been shown to generate ROS in the presence of reducing agents like DTT or dihydrolipoic acid.[1][3] These ROS, such as superoxide radicals, can lead to the non-specific oxidation of proteins. For example, the catalytic cysteine of caspase-3 was found to be oxidized to sulfonic acid in the presence of these compounds and DTT.[1][3] If your experimental conditions include a reducing agent, this is a likely cause of unexpected protein oxidation.
Q3: Are there any specific experimental conditions that I should be cautious about when working with these compounds?
A3: Caution is advised when your experimental setup includes reducing agents, especially thiols. The reactivity is also oxygen-dependent, so experiments conducted under strictly anaerobic conditions may show different results.[2] The concentration of the reducing agent can also play a significant role in the rate of this process.
Q4: Can I use scavengers to mitigate the effects of ROS generation?
A4: Yes, the use of oxygen-free radical scavengers can help confirm if ROS is mediating the observed effects. Studies have shown that catalase and superoxide dismutase can mitigate the inactivation of caspase-3 by isoquinoline-1,3,4-trione derivatives, confirming the role of ROS in the process.[1]
Troubleshooting Guides
Issue: Inconsistent results in cell-based vs. in-vitro assays.
-
Possible Cause: The intracellular environment has a different redox potential and contains endogenous reducing agents like dihydrolipoic acid.[1] The reactivity and degradation of your this compound derivative may differ between a purified in-vitro system (where you control the components) and the complex intracellular environment.
-
Troubleshooting Steps:
-
Assess the stability of your compound in your cell culture medium.
-
Consider the potential for interaction with intracellular thiols.
-
If possible, measure ROS levels in your cell-based assay in the presence of your compound.
-
Issue: Compound shows time-dependent and irreversible inhibition.
-
Possible Cause: This is characteristic of the mechanism involving ROS generation. The this compound derivative acts more like a catalyst for the production of ROS, which then irreversibly modifies the target. Kinetic analyses of caspase-3 inactivation by these compounds showed a time- and dose-dependent irreversible inhibition.[2]
-
Troubleshooting Steps:
-
Perform dialysis or volume dilution experiments to confirm the irreversible nature of the inhibition.[2]
-
Investigate the oxygen and reducing agent dependency of the inhibition to support this mechanism.
-
Quantitative Data Summary
The following table summarizes the conditions under which the reactivity of this compound derivatives has been observed, particularly in the context of caspase-3 inactivation.
| Parameter | Condition/Value | Observation | Reference |
| DTT Concentration | 0 - 20 mM | The inactivation of caspase-3 is dependent on DTT concentration. | [2] |
| Oxygen Requirement | Aerobic vs. Oxygen-free | Inactivation of caspase-3 is potent under aerobic conditions and negligible in oxygen-free conditions. | [2] |
| Inhibitor Concentration | 0.1 µM - 0.4 µM | A pseudo-first order inactivation process was observed, with the half-life decreasing with increasing inhibitor concentration. | [2] |
Experimental Protocols
Protocol: Assessing the Redox-Cycling Activity of this compound Derivatives
This protocol is adapted from the methods used to study the inactivation of caspase-3.[1][3]
-
Objective: To determine if an this compound derivative generates ROS in the presence of a thiol-containing reducing agent.
-
Materials:
-
This compound derivative of interest
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)
-
Fluorometer or plate reader capable of measuring fluorescence
-
-
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of DTT and H2DCFDA in the assay buffer.
-
In a microplate, combine the assay buffer, DTT (to a final concentration of, for example, 1 mM), and H2DCFDA.
-
Add the this compound derivative to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the increase in fluorescence over time. The oxidation of H2DCFDA by ROS will result in a fluorescent product.
-
-
Expected Outcome: A dose-dependent increase in fluorescence in the presence of the this compound derivative and DTT suggests that the compound is involved in a redox cycle that produces ROS.
Visualizations
Caption: Proposed mechanism of ROS generation by this compound derivatives.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Synthesis of Isoquinoline-1,3,4(2H)-trione
Welcome to the Technical Support Center for the synthesis of isoquinoline-1,3,4(2H)-trione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory method for the synthesis of this compound?
A common and practical laboratory-scale synthesis involves the reaction of homophthalic anhydride with a source of ammonia, such as urea. This method proceeds via the formation of an intermediate, homophthalamic acid, which then undergoes cyclization and dehydration to yield the final product.
Q2: What are the most common byproducts in the synthesis of this compound from homophthalic anhydride?
The primary byproducts are typically unreacted starting materials (homophthalic anhydride), the intermediate homophthalamic acid, and dimerization products of homophthalic anhydride. The formation of these byproducts is highly dependent on reaction conditions such as temperature, reaction time, and the purity of reagents.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The conversion of homophthalic anhydride to the intermediate or the cyclization of the intermediate to the final product may be incomplete.
-
Byproduct formation: Competing side reactions, such as the dimerization of homophthalic anhydride, can consume the starting material and reduce the yield of the desired product.
-
Suboptimal reaction temperature: The temperature for both the initial reaction and the subsequent cyclization are critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote decomposition or the formation of undesired side products.
-
Moisture in reagents or solvents: The presence of water can lead to the hydrolysis of the anhydride starting material, forming homophthalic acid, which is less reactive under these conditions.
Q4: How can I effectively purify the crude this compound?
Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. The choice of solvent will depend on the solubility of the desired product versus the impurities. Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality or wet reagents/solvents. | Use freshly opened or properly dried reagents and solvents. Ensure homophthalic anhydride is free from hydrolysis to homophthalic acid. | |
| Inefficient cyclization of the intermediate. | If the intermediate (homophthalamic acid) is isolated, ensure the cyclization step is conducted at a sufficiently high temperature to drive the dehydration. | |
| Presence of a Significant Amount of Starting Material (Homophthalic Anhydride) in the Final Product | Reaction time is too short or the temperature is too low. | Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed. |
| Formation of a White, Insoluble Precipitate that is not the Desired Product | Dimerization of homophthalic anhydride. | This can be favored by basic conditions. Ensure the reaction is not unnecessarily basic. The formation of dimers can sometimes be minimized by controlling the rate of addition of reagents. |
| Product is a different color than expected (e.g., dark brown or tarry) | Decomposition at high temperatures. | Carefully control the reaction temperature. If a high temperature is required, consider using a high-boiling point solvent to maintain a consistent temperature and avoid localized overheating. |
Experimental Protocols
Synthesis of this compound from Homophthalic Anhydride and Urea
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Homophthalic anhydride
-
Urea
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine homophthalic anhydride (1 equivalent) and urea (1.1 equivalents).
-
Add a high-boiling point solvent to the flask.
-
Heat the reaction mixture to a temperature of 180-200°C with stirring.
-
Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Byproduct Formation and Quantitative Data
While specific quantitative data for byproduct distribution is highly dependent on the precise reaction conditions, the following table summarizes the common byproducts and their likely formation pathways.
| Byproduct | Formation Mechanism | Typical Yield Range (relative to desired product) |
| Homophthalic Acid | Hydrolysis of homophthalic anhydride due to the presence of moisture. | 5-15% |
| Homophthalamic Acid | Incomplete cyclization of the intermediate formed from the reaction of homophthalic anhydride and ammonia/urea. | 10-30% |
| Dimer of Homophthalic Anhydride | Base-catalyzed self-condensation of homophthalic anhydride. | 5-20% |
Note: The yield ranges are estimates and can vary significantly based on experimental conditions.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield or purity issues in the synthesis of this compound.
Technical Support Center: Purification of Isoquinoline-1,3,4(2H)-trione by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of isoquinoline-1,3,4(2H)-trione.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The two most prevalent and effective methods for the purification of this compound and its derivatives are flash column chromatography and preparative high-performance liquid chromatography (HPLC).[1] Flash chromatography is ideal for purifying larger quantities of the crude product, while preparative HPLC is employed for achieving high purity, often for final product isolation.[1][2]
Q2: What type of stationary phase is recommended for the purification of this compound?
A2: For flash column chromatography, silica gel (230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds.[1][3] For preparative HPLC, a C18 reverse-phase column is a suitable choice.[1]
Q3: How do I select an appropriate mobile phase for column chromatography?
A3: The ideal mobile phase is best determined through preliminary thin-layer chromatography (TLC) analysis.[3] For silica gel chromatography, a gradient system of ethyl acetate in hexane is a good starting point.[1] A typical gradient might range from 0% to 50% ethyl acetate.[1] For reverse-phase HPLC, a gradient of acetonitrile in water with a small amount of formic acid (e.g., 0.1%) is commonly used to improve peak shape.[1][4]
Q4: What are the potential sources of impurities in a synthesis of this compound?
A4: Impurities can arise from several sources during the synthesis and storage of this compound. These can be broadly categorized as:
-
Process-related impurities: These include unreacted starting materials, residual solvents, and by-products formed during the reaction.[5]
-
Degradation impurities: These can result from the decomposition of the target compound due to factors like exposure to air (oxidation), light, or heat.[5][6]
-
Elemental impurities: Trace amounts of metals from catalysts used in the synthesis can also be present.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not move from the baseline on TLC/column (Low Rf value) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7] |
| Compound elutes too quickly (High Rf value) | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate).[7] |
| Poor separation of the product from impurities | - Inappropriate solvent system. - Column overloading. - Compound instability on silica gel. | - Optimize the solvent system using TLC to achieve a clear separation between the spots. - Reduce the amount of crude material loaded onto the column.[8] - Test the stability of your compound on a small amount of silica gel before performing the column. If it degrades, consider using a different stationary phase like alumina.[7] |
| Streaking or tailing of the compound on TLC/column | - Compound is too polar for the chosen solvent system. - Sample is overloaded. - Presence of acidic or basic impurities. | - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. - Ensure the sample is loaded in a concentrated band and is not overloaded.[8] |
| Product is not eluting from the column | - The compound may have decomposed on the silica gel. - The mobile phase is not polar enough. | - Check the stability of the compound on silica gel.[7] - If the compound is stable, significantly increase the polarity of the mobile phase to elute highly retained compounds.[7] |
Preparative HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (fronting or tailing) | - Column overload. - Inappropriate mobile phase pH. - Column degradation. | - Reduce the injection volume or the concentration of the sample.[9] - Adjust the pH of the mobile phase with a modifier like formic acid to ensure the compound is in a single ionic state.[1] - Flush the column with a strong solvent or replace it if it's old or has been used extensively.[9] |
| Broad peaks | - Low flow rate. - Large injection volume. - Column void. | - Optimize the flow rate. - Reduce the injection volume.[9] - If a void is suspected at the head of the column, it may need to be repacked or replaced.[9] |
| Ghost peaks (peaks appearing in blank runs) | - Carryover from previous injections. - Contaminated mobile phase. | - Flush the injector and column with a strong solvent between runs.[9] - Prepare fresh mobile phase using high-purity solvents.[9] |
| Irreproducible retention times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction. | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a constant flow rate.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of a crude reaction mixture containing this compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.[1][8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack uniformly. Add a thin layer of sand on top of the silica bed to prevent disturbance.[3]
-
Sample Loading: Carefully add the dry-loaded sample to the top of the column.[3]
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. A typical gradient could be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.[1]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC. Visualize the spots under UV light (254 nm).[1]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[1]
Protocol 2: Preparative HPLC Purification
This protocol is suitable for the final purification of this compound to achieve high purity.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
Column and Mobile Phase: Use a C18 reverse-phase preparative column. The mobile phase can consist of Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in acetonitrile.[1]
-
Chromatographic Separation: Equilibrate the column with the initial mobile phase conditions (e.g., 20% B). Inject the sample and run a gradient program, for example, from 20% to 80% B over 30 minutes. Monitor the separation at a suitable wavelength (e.g., 254 nm).[1]
-
Fraction Collection: Collect the peak corresponding to the target compound using a fraction collector.[1]
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the pure product.[1]
Quantitative Data Summary
The following tables summarize typical parameters for the chromatographic purification of related isoquinoline compounds. These can serve as a starting point for the purification of this compound.
Table 1: Example Flash Chromatography Parameters for an Isoquinoline Quinone [1]
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0-50% Ethyl Acetate in Hexane |
| Flow Rate | 30 mL/min |
| Sample Load | 500 mg crude product |
| Retention Factor (Rf) of Product | ~0.4 (in 30% Ethyl Acetate/Hexane) |
| Yield of Pure Product | 70% |
| Purity (by analytical HPLC) | >98% |
Table 2: Example Preparative HPLC Parameters for a Substituted Isoquinoline Quinone [1]
| Parameter | Value |
| Column | C18 Reverse Phase (10 µm, 50 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Sample Injection Volume | 2 mL (10 mg/mL in DMSO) |
| Retention Time of Product | 18.5 minutes |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. bvchroma.com [bvchroma.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Isoquinoline-1,3,4(2H)-trione in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of isoquinoline-1,3,4(2H)-trione when using Dimethyl Sulfoxide (DMSO) as a solvent.
Troubleshooting Guide
Users may encounter several issues when working with this compound in DMSO. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation upon dilution in aqueous buffer | This compound, like many organic compounds, may have lower solubility in aqueous solutions compared to 100% DMSO.[1] | Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium to mitigate precipitation.[1] Ensure the final DMSO concentration in the assay is as low as possible (typically below 0.5%) and consistent across all experiments, including controls.[1] |
| Loss of compound activity over time in solution | The trione moiety of the molecule is susceptible to reaction with nucleophiles, including water. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can contribute to compound degradation over time.[1][2][3] The compound may also be sensitive to repeated freeze-thaw cycles.[1][2] | Prepare fresh solutions before use whenever possible. If storage is necessary, store stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C).[1] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Use anhydrous DMSO to minimize water-related degradation. |
| Inconsistent assay results | This could be due to inaccurate concentration determination resulting from incomplete dissolution or degradation. High concentrations of DMSO can also be toxic to cells and interfere with assay components.[1] | Ensure the compound is completely dissolved in DMSO. Gentle warming or sonication can aid dissolution, but caution should be exercised as heat can degrade some compounds.[1] Always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[1] |
| Generation of Reactive Oxygen Species (ROS) | Isoquinoline-1,3,4-trione derivatives have been shown to generate ROS in the presence of reducing agents like dithiothreitol (DTT).[4][5] This can lead to oxidation of the compound or other assay components. | Be aware of the potential for ROS generation if reducing agents are present in your assay. Consider including ROS scavengers like catalase or superoxide dismutase in your experimental design to mitigate these effects if they are not the intended object of study.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
A1: To prepare a stock solution, accurately weigh the desired mass of the compound and transfer it to a sterile, dry container.[1] Add the appropriate volume of high-purity, anhydrous DMSO.[1] To ensure complete dissolution, you can gently vortex or sonicate the mixture.[1] Avoid vigorous mixing that could introduce atmospheric moisture.[1] For sensitive compounds, performing this under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q2: How should I store my this compound stock solution in DMSO?
A2: Stock solutions in DMSO should be stored in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[1] For short-term storage, 4°C may be adequate, but for long-term storage, -20°C or -80°C is recommended.[1][3] It is best practice to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[2]
Q3: My compound in DMSO solution changed color. What does this indicate?
A3: A color change can be an indicator of compound degradation or reaction. This compound has a conjugated system and any alteration to its structure could lead to a change in its absorption of visible light. If you observe a color change, it is crucial to verify the purity and integrity of your compound using analytical methods like HPLC-MS before proceeding with your experiments.
Q4: Can I use water in my DMSO to dissolve this compound?
A4: While some protocols use a DMSO/water mixture to improve the solubility of certain compounds upon further dilution, water can also promote the degradation of susceptible molecules.[2][3] Given the reactive nature of the trione functional group, it is advisable to use anhydrous DMSO to prepare your initial stock solution. If a DMSO/water mixture is necessary for your experimental setup, it is recommended to assess the stability of the compound in that specific mixture over the time course of your experiment.
Experimental Protocols
Protocol 1: General Compound Stability Assessment in DMSO using HPLC-MS
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.[1]
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution in a suitable solvent (e.g., 1:1 ACN/water) to a final concentration appropriate for HPLC-MS analysis. Inject the sample and acquire the chromatogram and mass spectrum. This will serve as your baseline (T=0) data.
-
Sample Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound indicates degradation. Analyze the chromatogram for the appearance of new peaks, which could be degradation products.
Quantitative Data Summary Table:
| Storage Condition | Time Point | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| Room Temperature | 0 h | 100 | - |
| 24 h | Data | Data | |
| 1 week | Data | Data | |
| 4°C | 0 h | 100 | - |
| 24 h | Data | Data | |
| 1 week | Data | Data | |
| -20°C | 0 h | 100 | - |
| 1 week | Data | Data | |
| 1 month | Data | Data |
Data to be filled in by the researcher based on experimental results.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of Isoquinoline-1,3,4(2H)-trione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinoline-1,3,4(2H)-trione derivatives. The information provided is intended to assist in the design, execution, and interpretation of experiments related to the photostability of these compounds.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or accelerated degradation of the compound in solution. | The trione moiety in the isoquinoline structure is susceptible to photo-induced reactions. The presence of oxygen and reducing agents can lead to the generation of reactive oxygen species (ROS), which can accelerate degradation. | 1. Control the atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 2. Solvent selection: Evaluate the photostability in a range of solvents with varying polarities and hydrogen-donating abilities. Degas solvents before use. 3. Control for ROS: If the presence of reducing agents is necessary for the experimental setup, consider adding ROS scavengers like sodium azide or mannitol to assess the contribution of ROS to the degradation. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Photoinduced reactions of isoquinoline-1,3,4-triones can lead to a variety of degradation products. These can arise from [2+2] cycloadditions, ring-opening, or reactions with solvents or other components in the mixture. | 1. Characterize degradation products: Use LC-MS/MS and high-resolution mass spectrometry to identify the mass and fragmentation patterns of the unknown peaks. 2. Forced degradation studies: Intentionally expose the compound to light under controlled conditions to generate larger quantities of the degradation products for isolation and characterization (e.g., by NMR). 3. Review literature on similar scaffolds: Investigate known photochemical reactions of related dione and trione-containing heterocyclic compounds for insights into potential degradation pathways. |
| Low recovery of the parent compound even in dark controls. | Some isoquinoline-1,3,4-trione derivatives may be unstable in certain solvents or at specific pH values, independent of light exposure. | 1. Assess solution stability: Run a stability study in the chosen solvent system in complete darkness at a controlled temperature. 2. pH profiling: Determine the stability of the compound at different pH values to identify the optimal pH range for your experiments. 3. Check for adsorption: The compound may be adsorbing to the surface of the container. Use silanized glassware or polypropylene tubes to minimize this effect. |
| Variability in degradation rates between experiments. | Inconsistent light source intensity, temperature fluctuations, or variations in sample preparation can lead to poor reproducibility. | 1. Standardize light source: Use a calibrated photostability chamber with a consistent light output. Monitor the light intensity and spectral distribution. 2. Control temperature: Maintain a constant temperature throughout the experiment, as heat can influence the rate of degradation. 3. Precise sample preparation: Ensure that the concentration of the stock solutions and the final dilutions are accurate and consistent for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for this compound derivatives?
A1: While specific degradation pathways are compound-dependent, a likely mechanism involves the generation of reactive oxygen species (ROS). The trione structure can be photosensitive, and in the presence of a reducing agent and oxygen, it can participate in a redox cycle to produce superoxide radicals and other ROS. These highly reactive species can then attack the parent molecule, leading to a variety of degradation products.
Q2: How does the substitution on the nitrogen atom and the aromatic ring affect the photostability of these derivatives?
A2: The nature and position of substituents can significantly influence photostability. Electron-donating or electron-withdrawing groups on the aromatic ring can alter the molecule's absorption spectrum and its susceptibility to photochemical reactions. Bulky substituents on the nitrogen atom may provide some steric hindrance, potentially slowing down intermolecular reactions.
Q3: What are the best practices for handling and storing solutions of this compound derivatives?
A3: To minimize photodegradation, solutions should be prepared fresh and protected from light at all times by using amber glassware or by wrapping containers in aluminum foil. Store solutions at low temperatures (e.g., 4°C) and in a dark place. For long-term storage, consider storing the compound in its solid state.
Q4: Which analytical techniques are most suitable for monitoring the photodegradation of these compounds?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be able to separate the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of the degradation products.
Q5: Are there any general strategies to improve the photostability of formulations containing these derivatives?
A5: Yes, several strategies can be employed. The use of UV absorbers or light-blocking excipients in the formulation can be effective. Incorporating antioxidants can help to quench ROS and inhibit oxidative degradation pathways. Finally, packaging the final product in light-resistant materials is crucial.
Data Presentation
Table 1: Illustrative Photodegradation Kinetics of a Hypothetical this compound Derivative in Solution
| Light Source | Solvent | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (h⁻¹) |
| Simulated Solar Light (Xenon Arc Lamp) | Acetonitrile/Water (1:1) | 2.5 | 0.277 |
| Methanol | 4.1 | 0.169 | |
| Dichloromethane | 7.8 | 0.089 | |
| UVA Lamp (365 nm) | Acetonitrile/Water (1:1) | 5.3 | 0.131 |
| Methanol | 8.9 | 0.078 | |
| Dichloromethane | 15.2 | 0.046 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how quantitative data on photodegradation can be structured. Actual values will be specific to the derivative being tested and the experimental conditions.
Experimental Protocols
Protocol 1: General Photostability Testing of an this compound Derivative in Solution
1. Objective: To assess the photodegradation of an this compound derivative in a specific solvent under controlled light exposure.
2. Materials:
- This compound derivative
- HPLC-grade solvent (e.g., acetonitrile/water, methanol)
- Volumetric flasks
- Quartz or borosilicate glass vials
- Photostability chamber equipped with a calibrated light source (e.g., Xenon arc lamp or UVA lamp)
- Calibrated radiometer/lux meter
- HPLC system with a UV detector
3. Procedure:
- Prepare a stock solution of the this compound derivative of known concentration in the chosen solvent.
- Transfer aliquots of the stock solution into several vials.
- Prepare a "dark control" by wrapping one of the vials completely in aluminum foil.
- Place the vials (including the dark control) in the photostability chamber.
- Expose the samples to a controlled light source for a defined period. The light intensity should be monitored throughout the experiment.
- At specified time intervals, withdraw an aliquot from each vial (including the dark control).
- Analyze the samples immediately by a validated, stability-indicating HPLC method to determine the concentration of the parent compound.
4. Data Analysis:
- Plot the concentration of the parent compound as a function of time for both the light-exposed and dark control samples.
- Calculate the percentage of degradation at each time point.
- Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model to calculate the rate constant and half-life).
Protocol 2: Forced Degradation Study for Identification of Photodegradation Products
1. Objective: To generate and identify the primary photodegradation products of an this compound derivative.
2. Materials:
- This compound derivative
- Chosen solvent
- High-intensity UV lamp
- LC-MS system
3. Procedure:
- Prepare a concentrated solution of the this compound derivative.
- Expose the solution to a high-intensity UV lamp for a period sufficient to cause significant degradation (e.g., 20-50%).
- Monitor the degradation process by HPLC to determine the optimal exposure time.
- Inject the degraded sample into an LC-MS system.
4. Data Analysis:
- Analyze the mass spectrometry data to determine the molecular weights of the degradation products.
- Use MS/MS fragmentation patterns to propose structures for the degradation products.
Visualizations
Caption: Experimental workflow for photostability testing.
Caption: Plausible photodegradation pathway via ROS.
Validation & Comparative
Confirming the Bioactivity of Isoquinoline-1,3,4(2H)-trione: A Guide to Positive Controls
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative framework for confirming the biological activities of isoquinoline-1,3,4(2H)-trione and its derivatives. The primary reported activities of this compound class are the inhibition of caspase-3 and the generation of reactive oxygen species (ROS).[1][2] To ensure robust and reliable experimental outcomes, the use of appropriate positive controls is essential. This document outlines suitable positive controls for these activities, presents experimental data in a comparative format, and provides detailed experimental protocols.
Key Biological Activities and Recommended Positive Controls
This compound derivatives have been identified as inhibitors of caspase-3, a key executioner caspase in the apoptotic pathway.[3] The mechanism of inhibition is linked to the generation of reactive oxygen species through a redox cycling process.[1] Therefore, validating the activity of any new this compound derivative requires confirmation of both caspase-3 inhibition and ROS production.
| Biological Activity | Recommended Positive Control | Rationale |
| Caspase-3 Inhibition | Ac-DEVD-CHO | A potent and selective, cell-permeable inhibitor of caspase-3 and -7.[3][4][5][6] It acts as a competitive inhibitor.[5] |
| Z-VAD-FMK | A broad-spectrum, irreversible pan-caspase inhibitor that is cell-permeable.[2][7][8] Useful for confirming that the observed effect is caspase-dependent. | |
| Reactive Oxygen Species (ROS) Generation | Menadione | A quinone that undergoes redox cycling to produce superoxide radicals, mimicking the proposed mechanism of this compound.[9][10][11] |
| Hydrogen Peroxide (H₂O₂) | A direct inducer of oxidative stress, commonly used as a positive control for ROS detection assays.[12][13][14] |
Comparative Data on Positive Controls
The following table summarizes the expected outcomes when using the recommended positive controls in their respective assays. This provides a benchmark against which the activity of this compound derivatives can be compared.
| Assay | Positive Control | Expected Outcome | Typical Concentration Range |
| Caspase-3 Activity Assay | Ac-DEVD-CHO | Significant reduction in the cleavage of the caspase-3 substrate (e.g., Ac-DEVD-pNA). | 10-100 µM[15] |
| Z-VAD-FMK | Significant reduction in the cleavage of the caspase-3 substrate. | 20-50 µM | |
| Cellular ROS Detection Assay | Menadione | Significant increase in fluorescence from ROS-sensitive probes (e.g., H2DCFDA). | 10-100 µM |
| Hydrogen Peroxide (H₂O₂) | Significant increase in fluorescence from ROS-sensitive probes. | 100-500 µM[12][13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Caspase-3 Activity Assay (Colorimetric)
This protocol is designed to quantify the enzymatic activity of caspase-3 in cell lysates using a colorimetric substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[16]
-
Protein quantification assay (e.g., Bradford)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Positive Control Inhibitor: Ac-DEVD-CHO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a known stimulus (e.g., staurosporine) to generate active caspase-3. A non-induced cell population will serve as a negative control.
-
Lyse the cells in cold lysis buffer and centrifuge to pellet cellular debris.[16]
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.
-
To appropriate wells, add the test compound (this compound derivative) or the positive control inhibitor (Ac-DEVD-CHO).
-
Add assay buffer to bring the total volume to 100 µL.
-
-
Reaction Initiation and Measurement:
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Target cells in culture
-
H2DCFDA probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive Control ROS Inducer: Menadione or Hydrogen Peroxide (H₂O₂)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Treatment:
-
Wash the cells once with PBS or HBSS to remove excess probe.
-
Add fresh culture medium containing the test compound (this compound derivative) or the positive control (Menadione or H₂O₂).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[20]
-
Fluorescence can be monitored over time to determine the kinetics of ROS production.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for the colorimetric caspase-3 inhibition assay.
Caption: Workflow for the cellular ROS detection assay using H2DCFDA.
Caption: Proposed mechanism of caspase-3 inactivation by this compound.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. thomassci.com [thomassci.com]
- 5. biotium.com [biotium.com]
- 6. abpbio.com [abpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase Inhibitor Z-VAD-FMK [promega.kr]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Menadione/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is Hydrogen Peroxide a Suitable Apoptosis Inducer for All Cell Types? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. doc.abcam.com [doc.abcam.com]
A Comparative Guide to Caspase Inhibitors: Isoquinoline-1,3,4(2H)-trione Derivatives vs. Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research and drug development, caspase inhibitors are indispensable tools for dissecting cell death pathways and exploring therapeutic interventions. This guide provides an objective comparison of two distinct classes of caspase inhibitors: the emerging isoquinoline-1,3,4(2H)-trione derivatives and the widely used pancaspase inhibitor, Z-VAD-FMK. This comparison is supported by available experimental data to facilitate the selection of the most appropriate inhibitor for specific research needs.
At a Glance: Key Differences
| Feature | This compound Derivatives | Z-VAD-FMK |
| Mechanism of Action | Indirect, ROS-dependent oxidation of the catalytic cysteine.[1][2] | Direct, irreversible binding to the catalytic site of caspases.[3] |
| Binding Site | Allosteric, at the dimer interface of caspase-3.[1][2] | Active site.[3] |
| Specificity | Pan-caspase inhibitors, with some derivatives showing selectivity.[1] | Broad-spectrum (pan-caspase) inhibitor, with weak activity against caspase-2.[3] |
| Nature of Inhibition | Irreversible, slow-binding.[1] | Irreversible.[3] |
| Cell Permeability | Yes.[1] | Yes.[3][4] |
| Known Off-Target Effects | Generation of reactive oxygen species (ROS).[1][2] | Induction of necroptosis, inhibition of other proteases (e.g., cathepsins, calpains).[3] |
Quantitative Performance Data
Direct comparative studies providing IC50 values for this compound derivatives and Z-VAD-FMK across a range of caspases under identical experimental conditions are limited. The following tables summarize available data from independent studies.
Table 1: Inhibitory Potency (IC50) of this compound Derivatives against Caspase-3
| Compound | IC50 (nM) |
| Derivative 6k | 40[5] |
| Derivative 13f | Data not available, but showed in vivo efficacy[5] |
| Other derivatives | Various potencies reported[1][5] |
Note: IC50 values for this compound derivatives are often determined in the presence of a reducing agent like DTT, which is required for their mechanism of action.[1][2]
Table 2: Inhibitory Potency (IC50) of Z-VAD-FMK against Various Human Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | Potent inhibitor[6] |
| Caspase-3 | Low nanomolar[7] |
| Caspase-6 | Potent inhibitor[6] |
| Caspase-7 | Potent inhibitor[6] |
| Caspase-8 | 70[6] |
| Caspase-9 | 1500[6] |
| Caspase-10 | 3590[6] |
Note: IC50 values for Z-VAD-FMK can vary depending on the specific assay conditions, substrate used, and enzyme source.[3]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of inhibitors lies in their mode of action.
Z-VAD-FMK: The Direct Approach
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a peptide-based inhibitor. Its peptide sequence (VAD) mimics the natural substrate recognition site of many caspases. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[3]
This compound Derivatives: An Indirect, Redox-Dependent Mechanism
In contrast, this compound derivatives employ a more complex and indirect mechanism. In the presence of a reducing agent such as dithiothreitol (DTT) and oxygen, these compounds participate in a redox cycle that generates reactive oxygen species (ROS).[1][2] These ROS then oxidize the catalytic cysteine of the caspase to sulfonic acid (-SO3H), rendering the enzyme inactive.[1][2] Structural studies have shown that these derivatives do not bind to the active site but rather to the dimer interface of caspase-3, suggesting an allosteric mode of action.[1][2]
Signaling Pathways and Inhibition
The following diagram illustrates the canonical apoptosis pathway and the points of inhibition for both Z-VAD-FMK and this compound derivatives.
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol provides a general framework for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with apoptotic stimuli and/or caspase inhibitors.
-
Cold PBS.
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol).
-
DTT (1 M stock).
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Assay Setup:
-
Prepare the 2X Reaction Buffer with fresh DTT (final concentration 10 mM).
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer with DTT to each well.
-
-
Reaction and Measurement:
-
Add 5 µL of the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[8]
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with compounds of interest for the desired duration.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours until purple formazan crystals are visible.[9]
-
-
Solubilization and Measurement:
Western Blot for Caspase Cleavage
Western blotting is used to detect the cleavage of pro-caspases into their active forms, a hallmark of apoptosis.
Materials:
-
Cell lysates.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Determine the protein concentration of cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins to a membrane.[11]
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[11]
-
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of caspase inhibitors.
Conclusion and Recommendations
Both this compound derivatives and Z-VAD-FMK are effective, irreversible pan-caspase inhibitors. The choice between them should be guided by the specific experimental goals and a clear understanding of their distinct mechanisms and potential off-target effects.
-
Z-VAD-FMK remains a valuable and well-characterized tool for general inhibition of caspase-dependent apoptosis. However, researchers must be cautious of its potential to induce necroptosis, which could confound the interpretation of cell death assays.
-
This compound derivatives represent a novel class of caspase inhibitors with a unique redox-dependent mechanism of action. Their allosteric binding site may offer an alternative approach to caspase inhibition, particularly in contexts where active site inhibitors have limitations. The requirement for a reducing environment for their activity is a key experimental consideration.
References
- 1. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 5. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Effects of Isoquinoline-1,3,4(2H)-trione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of various isoquinoline-1,3,4(2H)-trione derivatives, supported by experimental data. The primary focus of current research on this class of compounds has been their potent inhibitory effects on caspase-3, a key enzyme in the apoptotic pathway. This guide will delve into this specific activity, while also exploring the broader anticancer and anti-inflammatory potential of the larger isoquinoline family, providing a comprehensive overview for researchers in drug discovery and development.
Caspase-3 Inhibition: A Primary Biological Effect
A significant body of research has identified this compound derivatives as potent, irreversible inhibitors of caspase-3.[1][2] This inhibitory action is of considerable therapeutic interest for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and ischemic events like stroke.[1]
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against human recombinant caspase-3. The data highlights the structure-activity relationship, where substitutions on the N-phenyl ring significantly influence the inhibitory potency.
| Compound ID | R Group (Substitution on N-phenyl) | IC50 (µM)[2] |
| I | H | > 400 |
| II | 4-OCH₃ | 0.20 ± 0.03 |
| III | 4-Br | 0.12 ± 0.02 |
| IV | 4-NO₂ | 0.10 ± 0.01 |
| V | 2-COOH | > 400 |
Note: IC50 values were determined after a 15-minute incubation of the compounds with caspase-3 in the presence of 2 mM DTT.
Another study reported a derivative, 6k , with an IC50 value of 40 nM against caspase-3.[1] Furthermore, compound 13f demonstrated a dose-dependent decrease in infarct volume in a transient middle cerebral artery occlusion stroke model, indicating in vivo efficacy.[1]
Mechanism of Action: ROS-Mediated Inactivation
The inhibition of caspase-3 by this compound derivatives is not a direct binding event to the active site. Instead, it is a fascinating and complex mechanism involving the generation of reactive oxygen species (ROS).[2] This process is dependent on the presence of a reducing agent, such as 1,4-dithiothreitol (DTT), and molecular oxygen.[2][3]
The proposed mechanism involves a redox cycle where the this compound derivative reacts with DTT to produce ROS.[2] These generated ROS, in turn, oxidize the catalytic cysteine residue of caspase-3 to sulfonic acid (-SO₃H), leading to the irreversible inactivation of the enzyme.[2][3] The binding of the this compound derivatives to the caspase-3 dimer interface appears to be nonspecific.[2][3]
Broader Biological Activities of the Isoquinoline Scaffold
While the this compound core has been primarily investigated for caspase-3 inhibition, the broader class of isoquinoline derivatives exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. It is important to note that the following data pertains to various isoquinoline derivatives and not specifically to the trione compounds for which caspase-3 inhibition data is presented above.
Anticancer Potential
Numerous isoquinoline derivatives have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms of action are diverse and include induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Representative Anticancer Activities of Isoquinoline Derivatives (Not Isoquinoline-1,3,4(2H)-triones):
| Derivative Class | Cancer Cell Line(s) | Reported Effect |
| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Various (NCI-60 panel) | Growth inhibition[4] |
| 2,3-Diaryl isoquinolinone derivatives | MCF-7 (Breast) | Antiproliferative and anti-angiogenesis effects[4] |
| 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone | HSC-2, HSC-4 (Oral Squamous Cell Carcinoma) | Induction of autophagy[2] |
| Pyrrolo[2,1-a]isoquinolines | HCT116, HepG2, A549 | Potent anti-proliferation[5] |
Anti-inflammatory Properties
Isoquinoline derivatives have also been investigated for their anti-inflammatory properties. A key mechanism implicated in their anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.
Examples of Anti-inflammatory Activity of Isoquinoline Derivatives (Not Isoquinoline-1,3,4(2H)-triones):
-
A novel isoquinoline derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Isoquinoline-1-carboxamide derivatives have been shown to suppress LPS-induced inflammation in microglial cells through the inhibition of the MAPKs/NF-κB pathway.[6]
-
Certain isoquinoline alkaloids have demonstrated the ability to attenuate lipopolysaccharide (LPS)-induced NF-κB activation and the subsequent secretion of pro-inflammatory cytokines.[7]
References
- 1. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Isoquinoline-1,3,4(2H)-trione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of isoquinoline-1,3,4(2H)-trione and its derivatives with alternative caspase-3 inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate tools for apoptosis research and therapeutic development.
Executive Summary
This compound and its derivatives have emerged as potent, irreversible inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] Their unique mechanism of action, involving the generation of reactive oxygen species (ROS), distinguishes them from classical active-site directed inhibitors. This guide delves into the experimental validation of this mechanism, presenting a comparative analysis with other well-established caspase-3 inhibitors, including peptide-based and non-peptidic small molecules. Detailed experimental protocols and quantitative data are provided to facilitate informed decision-making in research and drug discovery programs.
Mechanism of Action: this compound
The primary mechanism by which this compound derivatives inactivate caspase-3 is through an indirect, ROS-mediated process. This inactivation is irreversible and dependent on the presence of both a reducing agent, such as dithiothreitol (DTT), and molecular oxygen.[2][3]
The proposed mechanism involves a redox cycle where the this compound compound reacts with the reducing agent to generate ROS. These highly reactive species then oxidize the catalytic cysteine residue (Cys163) in the active site of caspase-3 to sulfonic acid (-SO3H).[2][3] This irreversible modification renders the enzyme catalytically inactive. Structural studies have shown that while the catalytic cysteine is oxidized, the this compound derivatives themselves bind at the dimer interface of caspase-3, suggesting a non-specific interaction that facilitates the redox cycling process.[2][3]
dot
Comparative Analysis of Caspase-3 Inhibitors
To provide a comprehensive understanding of the therapeutic potential and research applications of this compound, it is essential to compare its performance with alternative caspase-3 inhibitors that operate through different mechanisms.
| Inhibitor Class | Example(s) | Mechanism of Action | Inhibition Type | Key Characteristics |
| Isoquinoline-1,3,4(2H)-triones | Various Derivatives | ROS-mediated oxidation of catalytic cysteine | Irreversible | Dependent on reducing agents and oxygen; non-specific binding to the enzyme. |
| Peptide-Based Inhibitors | Z-DEVD-FMK | Covalent modification of the catalytic cysteine | Irreversible | Mimics the natural substrate recognition sequence; potent and specific. |
| Non-Peptidic Small Molecules | Isatin Sulfonamides | Reversible covalent interaction with the catalytic cysteine | Reversible | High affinity and selectivity for caspase-3 and -7; does not bind to the primary aspartic acid binding pocket (S1). |
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of representative compounds from each class against caspase-3. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound/Derivative | Class | IC50 (nM) | kobs/[I] (M⁻¹s⁻¹) | Reference |
| This compound Derivatives | ||||
| Compound 6k | This compound | 40 | Not Reported | [1] |
| Compound III | This compound | 200 | 20,098 | [4][5] |
| Peptide-Based Inhibitors | ||||
| Z-DEVD-FMK | Peptide-Based (Irreversible) | ~18,000 (in cells) | Not Applicable | |
| Non-Peptidic Small Molecules | ||||
| Isatin Sulfonamide Derivative | Non-Peptidic (Reversible) | 0.5 - 80 | Not Applicable |
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted for the colorimetric detection of caspase-3 activity using the substrate DEVD-pNA (p-nitroaniline).
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M stock)
-
DEVD-pNA substrate (4 mM stock)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your target cells using the desired method.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Prepare Reaction Mix:
-
For each reaction, prepare a master mix containing 50 µL of 2X Reaction Buffer and 0.5 µL of 1M DTT (final concentration 10 mM).
-
-
Assay:
-
Add 50 µL of the cell lysate to a well of a 96-well plate.
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
dot
Reactive Oxygen Species (ROS) Detection Assay (DCFDA)
This protocol describes the detection of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
DCFDA (stock solution in DMSO)
-
Serum-free cell culture medium (phenol red-free)
-
PBS (Phosphate-Buffered Saline)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
DCFDA Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA (typically 5-20 µM) in pre-warmed, serum-free, phenol red-free medium.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Treatment:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add fresh medium containing the test compounds (e.g., this compound and a reducing agent).
-
Incubate for the desired time period.
-
-
Measurement:
dot
Signaling Pathways
Caspase-3 Activation Cascade
Caspase-3 is a central executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: Cellular stress leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex activates caspase-9, which in turn cleaves and activates pro-caspase-3.
-
Extrinsic Pathway: Ligand binding to death receptors (e.g., Fas, TNFR) on the cell surface leads to the recruitment of adaptor proteins and pro-caspase-8. This proximity induces the auto-activation of caspase-8, which can then directly cleave and activate pro-caspase-3.
dot
Conclusion
The validation of the mechanism of action of this compound derivatives reveals a novel approach to caspase-3 inhibition that is distinct from traditional active-site directed inhibitors. Their reliance on ROS generation presents both opportunities and challenges for therapeutic development. This guide provides a framework for researchers to objectively compare this class of compounds with other available caspase-3 inhibitors, supported by quantitative data and detailed experimental protocols. By understanding the nuances of each inhibitor class, scientists can make more strategic choices in their pursuit of modulating apoptosis for research and clinical applications.
References
- 1. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. takarabio.com [takarabio.com]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Isoquinoline-1,3,4(2H)-trione Induced Apoptosis with Annexin V Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating apoptosis induced by isoquinoline-1,3,4(2H)-trione, with a primary focus on cross-validation of the widely used Annexin V staining technique. We present supporting experimental data, detailed protocols, and visual workflows to aid in the rigorous assessment of programmed cell death in response to this class of compounds.
Introduction to this compound and Apoptosis Detection
This compound and its derivatives have emerged as a promising class of compounds that can induce apoptosis in various cancer cell lines. Their mechanism of action is often associated with the inhibition of caspases, particularly caspase-3, and the generation of reactive oxygen species (ROS), leading to the activation of the apoptotic cascade.[1][2]
Accurate quantification of apoptosis is crucial in drug development. Annexin V staining is a common method for detecting early-stage apoptosis, based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. However, to ensure the validity of these findings, it is essential to cross-validate the results with orthogonal assays that measure different hallmarks of apoptosis. This guide compares Annexin V staining with three other widely used methods: the TUNEL assay, Caspase-3/7 activity assay, and the JC-1 assay for mitochondrial membrane potential.
Data Presentation: Comparative Analysis of Apoptosis Assays
To illustrate the comparative efficacy of different apoptosis detection methods, the following data summarizes the expected dose-dependent response of a representative cancer cell line (e.g., human ovarian cancer cells, SKOV3) to a derivative of this compound after a 24-hour treatment. The IC50 for this derivative was previously determined to be approximately 10 µM.[3]
| Concentration of Isoquinoline Derivative (µM) | Annexin V Positive (%) | TUNEL Positive (%) | Caspase-3/7 Activity (Relative Luminescence Units) | JC-1 Monomers (Green Fluorescence) (%) |
| 0 (Vehicle Control) | 5.2 ± 0.8 | 2.1 ± 0.5 | 1,200 ± 150 | 4.5 ± 0.7 |
| 5 | 25.8 ± 3.1 | 15.4 ± 2.2 | 8,500 ± 980 | 22.1 ± 2.5 |
| 10 (IC50) | 55.3 ± 6.2 | 42.8 ± 5.1 | 25,600 ± 2,800 | 58.7 ± 6.5 |
| 20 | 82.1 ± 7.5 | 75.3 ± 6.9 | 48,900 ± 5,100 | 85.4 ± 8.1 |
Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific isoquinoline derivative, cell line, and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate the apoptotic signaling pathway induced by this compound and the general experimental workflow for its validation.
Caption: Apoptotic signaling pathway induced by this compound.
References
- 1. Isoquinoline-1,3,4-trione and its derivatives attenuate beta-amyloid-induced apoptosis of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caspase-3 as the Target of Isoquinoline-1,3,4-trione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoquinoline-1,3,4-trione derivatives as inhibitors of caspase-3, a key executioner enzyme in apoptosis. The information presented herein, supported by experimental data, validates caspase-3 as a direct target of this class of compounds and compares their mechanism and efficacy against other known caspase-3 inhibitors.
Mechanism of Action: A Redox-Dependent Inactivation
Isoquinoline-1,3,4-trione derivatives employ a unique mechanism to irreversibly inactivate caspase-3. This process is not a simple competitive binding to the active site but rather a sophisticated redox-cycling event that ultimately leads to the oxidation of the catalytic cysteine residue.[1][2]
Kinetic analyses have demonstrated that the inactivation of caspase-3 by these compounds is both time- and dose-dependent, and critically relies on the presence of a reducing agent, such as 1,4-dithiothreitol (DTT), and oxygen.[1][2][3] The isoquinoline-1,3,4-trione derivative reacts with the reducing agent to generate reactive oxygen species (ROS).[1][2] These ROS, including superoxide radicals and hydrogen peroxide, then oxidize the catalytic cysteine (Cys163) of caspase-3 to sulfonic acid (-SO3H), rendering the enzyme inactive.[1][2] This irreversible inactivation has been confirmed by volume dilution and dialysis methods.[3]
Crystal structures of caspase-3 in complex with isoquinoline-1,3,4-trione derivatives reveal that the inhibitors bind at the dimer interface of the enzyme.[1][2] However, further mutagenesis studies have suggested that this binding may be nonspecific.[1][2] The critical event for inactivation remains the generation of ROS in proximity to the active site.
References
- 1. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Isoquinoline-1,3,4(2H)-trione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1,3,4(2H)-trione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of bioactive compounds. While derivatives have been developed as potent caspase inhibitors and, more recently, as selective kinase inhibitors, the parent scaffold is associated with significant off-target effects. This guide provides a comparative analysis of the off-target profiles of foundational this compound derivatives against more selective targeted therapies, supported by experimental data and detailed protocols to aid in the assessment of off-target liabilities.
Core Concept: ROS-Mediated Non-Specificity
A primary mechanism underlying the off-target effects of many this compound derivatives is the generation of Reactive Oxygen Species (ROS). In the presence of reducing agents such as dithiothreitol (DTT), these compounds can undergo redox cycling, leading to the production of superoxide and other ROS.[1][2] This, in turn, can lead to the non-specific oxidation and inactivation of a variety of proteins, most notably cysteine-dependent enzymes like caspases.[1][2] This mode of action complicates the interpretation of their biological activity and can lead to cellular toxicity.
Comparative Analysis of Off-Target Profiles
To illustrate the differences in selectivity, this section compares a representative non-selective this compound with a selective isoquinoline-based kinase inhibitor and a well-characterized alternative, Lapatinib.
Kinase Inhibition Profile
The following table presents illustrative kinome scan data comparing the selectivity of a generic this compound, a selective isoquinoline-based HER2 inhibitor, and the dual EGFR/HER2 inhibitor, Lapatinib. The data for the generic this compound is representative of its known ROS-mediated non-specific activity.
| Kinase Target | Generic this compound (% Inhibition at 10 µM) | Selective Isoquinoline-HER2 Inhibitor (IC50, nM) | Lapatinib (KINOMEscan % of control at 10 µM) [3] |
| EGFR | >50% | 150 | 3.5 |
| HER2 (ERBB2) | >50% | 15 | 1.5 |
| VEGFR2 | >50% | >1000 | 85 |
| SRC | >50% | 800 | 20 |
| ABL1 | >50% | >1000 | >50 |
| CDK2 | >50% | >1000 | 90 |
| p38α (MAPK14) | >50% | >1000 | 75 |
Note: The data for the "Generic this compound" is illustrative and based on its known mechanism of non-specific inhibition via ROS generation. The data for the "Selective Isoquinoline-HER2 Inhibitor" is representative of values found in literature for engineered derivatives.[4][5]
Caspase Inhibition Profile
The parent this compound scaffold has been shown to be a potent, irreversible pan-caspase inhibitor.[6] However, this inhibition is largely a consequence of ROS-mediated oxidation of the catalytic cysteine residue, indicating a lack of specific, directed binding.[1][2]
| Parameter | Generic this compound | Selective Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) |
| Mechanism of Inhibition | Irreversible, ROS-dependent oxidation of catalytic cysteine[1][2] | Reversible, competitive binding to the active site |
| Selectivity | Pan-caspase inhibitor, also inhibits other cysteine-containing proteins[7] | High selectivity for Caspase-3 over other caspases and proteases |
| Inhibition of Caspase-3 (IC50) | Low nM to µM range[8] | Low nM range |
| Off-Target Liabilities | High potential for off-target effects due to ROS generation[9][10] | Low potential for off-target effects |
Experimental Protocols for Off-Target Assessment
Accurate assessment of off-target effects is crucial for the development of safe and effective therapeutics. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
This assay measures the direct inhibition of a specific kinase by a test compound.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a fluorescently labeled substrate (e.g., with Alexa Fluor 647) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound derivative in DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and the fluorescently labeled substrate in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer at a concentration close to its Km for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of the kinase/substrate solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with a compound and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[11]
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the this compound derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Detect the signal using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
-
Caspase-3 Activity Assay
This assay is used to measure the activity of caspase-3, a key executioner of apoptosis.
Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate, Ac-DEVD-pNA, by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[12][13][14][15]
Protocol:
-
Sample Preparation:
-
Induce apoptosis in cells using a known stimulus.
-
Lyse the cells in a chilled lysis buffer.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.
-
Add reaction buffer containing DTT.
-
To some wells, add the this compound derivative to be tested.
-
Initiate the reaction by adding the Ac-DEVD-pNA substrate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Compare the absorbance of the treated samples to the untreated control to determine the percentage of caspase-3 inhibition.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the assessment of this compound derivatives.
Caption: Workflow for assessing the off-target effects of isoquinoline derivatives.
Caption: Mechanism of ROS-mediated off-target effects.
Conclusion
While the this compound scaffold holds promise for the development of novel therapeutics, its inherent propensity for ROS generation necessitates a thorough evaluation of off-target effects. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This guide provides a framework for such an assessment, enabling the identification and optimization of isoquinoline derivatives with improved safety and efficacy profiles. The provided protocols and illustrative data serve as a valuable resource for drug development professionals working with this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promoting reactive oxygen species accumulation to overcome tyrosine kinase inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of Isoquinoline-1,3,4(2H)-trione: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling isoquinoline-1,3,4(2H)-trione, a lack of a specific Safety Data Sheet (SDS) necessitates a cautious approach based on the known hazards of related isoquinoline derivatives and general principles of hazardous waste management. This guide provides a procedural, step-by-step plan to ensure the safe and compliant disposal of this compound.
I. Hazard Identification and Assessment
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful or toxic if swallowed, in contact with skin, or inhaled.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[4] |
| Eye Damage/Irritation | Risk of serious eye irritation or damage.[4] |
| Aquatic Toxicity | Aromatic amines and related compounds can be environmental pollutants of significant concern. |
II. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal to mitigate exposure risks.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield.[2] |
| Body Protection | Laboratory coat; an apron or coveralls may be necessary for larger quantities.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols, or if working outside of a chemical fume hood.[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Chemical waste generators are responsible for correctly identifying, classifying, and managing their hazardous waste.[5]
-
Waste Characterization and Segregation:
-
Classify this compound as hazardous chemical waste.
-
Due to its chemical structure, it should be segregated as a halogenated or non-halogenated organic waste stream based on the solvents used. Do not mix with incompatible waste streams. [2] For example, chlorinated and non-chlorinated solvents must be kept separate.[2]
-
Solid Waste: Collect in a designated solid hazardous waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[2] Do not dispose of aqueous solutions containing this compound down the drain.[6]
-
-
Container Selection and Labeling:
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated and labeled hazardous waste container, avoiding the generation of dust or splashes.[2]
-
For any empty containers that held the compound, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[6]
-
Maintain accurate records of the waste generated and its disposal, in compliance with institutional and regulatory requirements.[2]
-
IV. Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[2]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[6]
V. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Isoquinoline-1,3,4(2H)-trione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel or specialized chemical compounds. This guide provides essential safety and logistical information for handling isoquinoline-1,3,4(2H)-trione, a molecule of interest in various research applications.
Recommended Personal Protective Equipment (PPE)
Based on the known hazards of related isoquinoline compounds, which can be harmful if swallowed and toxic upon skin contact, a stringent PPE protocol is essential. The following table summarizes the recommended protective gear for handling this compound.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles are crucial to protect against potential splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Nitrile gloves offer good resistance to a broad range of chemicals. For prolonged or high-exposure tasks, consider double-gloving or using thicker, more robust gloves like Neoprene. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a suitable chemical-resistant material should be worn to protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If there is a risk of generating dust or aerosols, or if adequate ventilation cannot be guaranteed, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following workflow outlines the key stages of a safe operational plan.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: General Guidance
While specific experimental protocols will vary depending on the research application, the following general steps should be followed when working with this compound. These are based on common procedures found in the synthesis of related compounds.
-
Preparation:
-
Ensure that a calibrated analytical balance is available within a certified chemical fume hood.
-
Have all necessary glassware, reagents, and solvents ready and clearly labeled.
-
Prepare a spill kit appropriate for handling solid chemical spills.
-
-
Handling and Reaction Setup:
-
All manipulations of solid this compound, including weighing and transfer, must be conducted within a chemical fume hood to prevent inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a well-controlled heating mantle or oil bath and ensure the reaction vessel is properly secured.
-
-
Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, if necessary, within the fume hood.
-
Perform any extractions or washes in a separatory funnel, ensuring it is properly vented.
-
For purification steps such as column chromatography, ensure adequate ventilation.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid materials (e.g., weighing paper, gloves, disposable lab coats) in a designated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Any contaminated needles, syringes, or other sharps should be disposed of in a designated sharps container for hazardous chemical waste. |
Always follow your institution's specific guidelines for hazardous waste disposal.
By implementing these safety measures, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery and innovation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
